Methyl 1-methyl-1,2,3-triazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(3-6-7-8)5(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBUAMMFZJMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547677 | |
| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105020-38-0 | |
| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 1-methyl-1,2,3-triazole-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds, particularly 1,2,3-triazoles, have emerged as privileged scaffolds. Their unique combination of chemical stability, hydrogen bonding capability, and dipole character makes them ideal components in the design of novel therapeutic agents and functional materials. Among these, Methyl 1-methyl-1,2,3-triazole-5-carboxylate stands as a key building block, frequently employed in the synthesis of more complex molecular architectures.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus. As a self-validating system, this document will not only present the spectral data but also delve into the rationale behind the observed chemical shifts and coupling patterns, grounded in fundamental principles of NMR theory.
Molecular Structure and NMR-Active Nuclei
The structural integrity of any NMR analysis rests on a clear understanding of the molecule's framework. The diagram below illustrates the structure of this compound and the key NMR-active nuclei that will be the focus of our discussion.
Figure 1. Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is anticipated to be relatively simple, exhibiting three distinct singlets corresponding to the triazole ring proton, the N-methyl protons, and the ester methyl protons. The predicted chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Triazole H-4 | 8.0 - 8.5 | Singlet | 1H |
| N-CH₃ | 4.1 - 4.4 | Singlet | 3H |
| O-CH₃ | 3.9 - 4.1 | Singlet | 3H |
Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.
Rationale for Chemical Shift Assignments:
-
Triazole H-4 (8.0 - 8.5 ppm): The proton attached to the triazole ring is expected to be significantly deshielded. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic character of the heterocyclic ring, which induces a ring current that deshields protons on the periphery.[1][2] The presence of the electron-withdrawing carboxylate group at the C-5 position further contributes to this downfield shift.
-
N-CH₃ (4.1 - 4.4 ppm): The protons of the N-methyl group are deshielded due to the direct attachment to the electronegative nitrogen atom of the triazole ring.[2] This deshielding effect is a characteristic feature for N-alkyl groups in azole systems.
-
O-CH₃ (3.9 - 4.1 ppm): The protons of the ester methyl group are also deshielded by the adjacent oxygen atom.[3][4] Their chemical shift is typical for methyl esters.[4]
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 165 |
| C-5 (Triazole) | 135 - 140 |
| C-4 (Triazole) | 128 - 132 |
| O-CH₃ | 52 - 55 |
| N-CH₃ | 35 - 40 |
Table 2. Predicted ¹³C NMR Data for this compound in CDCl₃.
Rationale for Chemical Shift Assignments:
-
C=O (Ester) (160 - 165 ppm): The carbonyl carbon of the ester group is highly deshielded, appearing significantly downfield, which is a characteristic feature of sp² hybridized carbons bonded to two electronegative oxygen atoms.[5]
-
C-5 (Triazole) (135 - 140 ppm): This carbon is part of the aromatic triazole ring and is bonded to two nitrogen atoms and the ester group. The cumulative electron-withdrawing effects of these neighboring atoms and group result in a significant downfield shift.
-
C-4 (Triazole) (128 - 132 ppm): The C-4 carbon, also part of the triazole ring, is expected to be less deshielded than C-5 as it is bonded to only one nitrogen atom and a hydrogen atom.
-
O-CH₃ (52 - 55 ppm): The carbon of the ester methyl group is deshielded by the attached oxygen atom, placing its resonance in the typical range for methoxy carbons.[5]
-
N-CH₃ (35 - 40 ppm): The carbon of the N-methyl group is deshielded by the nitrogen atom of the triazole ring. Its chemical shift is characteristic of N-alkyl carbons in heterocyclic systems.[6]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be adhered to. This protocol is designed as a self-validating system, incorporating steps to minimize common sources of error.
I. Sample Preparation
The quality of the NMR spectrum is profoundly affected by the sample preparation.[7]
-
Material: Use 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8] The sample should be of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[9][10] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the deuterium lock.[8]
-
Dissolution: It is recommended to first dissolve the sample in a small vial before transferring it to the NMR tube to ensure complete dissolution.[8]
-
Filtration: If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[10][11] Solid impurities can negatively impact the magnetic field homogeneity (shimming).[8]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[8] However, the residual proton signal of the deuterated solvent can often be used for calibration.[8]
-
Labeling: Clearly label the NMR tube with the sample identification.
Figure 2. Workflow for NMR Sample Preparation.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Use a standard proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.[11]
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR data for this compound, grounded in the principles of NMR spectroscopy. The detailed experimental protocol outlines a robust methodology for acquiring high-quality data, essential for accurate structural confirmation and purity assessment. By understanding the interplay of electronic effects and molecular structure, researchers can confidently interpret the NMR spectra of this important heterocyclic building block and its derivatives, facilitating advancements in drug discovery and materials science.
References
- 1. reddit.com [reddit.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectrabase.com [spectrabase.com]
- 7. scribd.com [scribd.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 1-methyl-1,2,3-triazole-5-carboxylate
Introduction
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and agricultural research. The unique electronic properties and synthetic accessibility of this heterocycle have led to its incorporation into a diverse array of functional molecules. Methyl 1-methyl-1,2,3-triazole-5-carboxylate, a key building block, is utilized in the synthesis of various pharmacologically active agents. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification, characterization of its derivatives, and for metabolism studies in drug development.
This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. While direct experimental data for this specific molecule is not extensively published, the fragmentation pathways proposed herein are based on established principles of mass spectrometry and supported by the fragmentation patterns of structurally related 1,2,3-triazoles and other heterocyclic compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of this compound is anticipated to be governed by the inherent stability of the triazole ring, the lability of the ester group, and the influence of the N-methyl substituent. The molecular ion (M⁺˙) is expected to be observed, and its subsequent fragmentation will likely proceed through several key pathways.
The primary fragmentation pathways are predicted to involve:
-
Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester moiety is a common fragmentation pathway for methyl esters. The molecular ion can lose a methoxy radical to form a stable acylium ion.
-
Loss of the Carbomethoxy Radical (•COOCH₃): The entire carbomethoxy group can be lost as a radical, resulting in a charged triazole ring.
-
Ring Cleavage and Rearrangement: The energetic nature of EI can induce cleavage of the triazole ring, often accompanied by rearrangements. The loss of neutral molecules such as nitrogen (N₂) and methyl isocyanate (CH₃NCO) are plausible fragmentation routes.
-
Loss of a Methyl Radical (•CH₃): Fragmentation can be initiated by the loss of the N-methyl group, leading to a radical cation of the demethylated triazole.
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI-MS fragmentation pathways of this compound.
Detailed Analysis of Key Fragmentation Pathways
-
Formation of the Acylium Ion (m/z 110): The loss of the methoxy radical (•OCH₃) from the molecular ion (m/z 141) results in the formation of a resonance-stabilized acylium ion at m/z 110. This is expected to be a prominent peak in the spectrum due to the stability of the resulting cation. This acylium ion can further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 82.
-
Formation of the Triazolyl Cation (m/z 82): The direct loss of the entire carbomethoxy radical (•COOCH₃) from the molecular ion would also lead to a fragment at m/z 82. This ion represents the 1-methyl-1H-1,2,3-triazol-5-yl cation.
-
Ring Fragmentation - Loss of Nitrogen (m/z 113): The extrusion of a neutral nitrogen molecule (N₂) is a characteristic fragmentation of many nitrogen-containing heterocyclic compounds. For 1,2,3-triazoles, this can lead to the formation of an azirine or a ketenimine radical cation. This fragmentation would result in an ion at m/z 113. While some studies suggest that 1,2,3-triazoles are less prone to N₂ loss compared to other isomers[1], it remains a plausible pathway under energetic EI conditions.
-
Ring Fragmentation - Loss of Methyl Isocyanate (m/z 84): A more complex rearrangement and fragmentation of the triazole ring could lead to the elimination of methyl isocyanate (CH₃NCO). This would result in a fragment ion at m/z 84.
-
Loss of the N-Methyl Group (m/z 126): Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃), generating a fragment ion at m/z 126. The stability of this ion would depend on the subsequent electronic arrangement of the demethylated triazole ring.
Summary of Predicted Fragment Ions
The following table summarizes the predicted key fragment ions, their proposed structures, and the neutral losses from the molecular ion of this compound.
| m/z | Proposed Ion Structure | Neutral Loss |
| 141 | [M]⁺˙ | - |
| 126 | [M - •CH₃]⁺ | •CH₃ |
| 113 | [M - N₂]⁺˙ | N₂ |
| 110 | [M - •OCH₃]⁺ | •OCH₃ |
| 84 | [M - CH₃NCO]⁺˙ | CH₃NCO |
| 82 | [M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ | •COOCH₃ or •OCH₃ + CO |
Experimental Protocol for Mass Spectrometric Analysis
To validate the proposed fragmentation pattern, the following experimental protocol for acquiring the electron ionization mass spectrum of this compound is recommended.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended for accurate mass measurements to confirm the elemental composition of fragment ions. A gas chromatograph (GC) can be used for sample introduction.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection Mode: Split or splitless, depending on sample concentration.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-200
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
The following diagram outlines the general workflow for this experimental protocol.
Caption: Experimental workflow for GC-EI-MS analysis.
Conclusion and Future Perspectives
This guide has presented a detailed, albeit predictive, overview of the electron ionization mass spectrometry fragmentation pattern of this compound. The proposed pathways, including losses of the methoxy and carbomethoxy radicals, as well as ring cleavage events, provide a solid foundation for the interpretation of experimental data. For drug development professionals, understanding these fragmentation patterns is crucial for metabolite identification and for the characterization of novel drug candidates derived from this important heterocyclic core.
Future work should focus on obtaining high-resolution mass spectral data to confirm the elemental compositions of the proposed fragment ions. Tandem mass spectrometry (MS/MS) experiments would also be invaluable in elucidating the fragmentation pathways with greater certainty. Such experimental validation will further enhance our understanding of the gas-phase ion chemistry of this important class of molecules.
References
A Senior Application Scientist's Guide to the Regiochemistry of the Huisgen Cycloaddition for 1,5-Disubstituted Triazoles
Abstract
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, largely owing to the robustness and efficiency of its synthesis via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become the gold standard for accessing 1,4-disubstituted triazoles, the regioselective synthesis of their 1,5-disubstituted counterparts has historically presented a greater challenge.[1] This technical guide provides an in-depth exploration of the strategies and underlying mechanistic principles for achieving high regioselectivity in the formation of 1,5-disubstituted 1,2,3-triazoles. We will delve into the nuances of thermal versus catalyzed reactions, with a primary focus on ruthenium-catalyzed methodologies (RuAAC), and also discuss emerging metal-free and photocatalytic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 1,5-disubstituted triazoles in their work.
Introduction: The Significance of Regiocontrol in Triazole Synthesis
The Huisgen 1,3-dipolar cycloaddition is a powerful transformation that unites an azide and an alkyne to form a stable five-membered triazole ring.[2][3] In its classical, purely thermal manifestation, the reaction often yields a mixture of two regioisomers: the 1,4- and 1,5-disubstituted products.[2] This lack of regioselectivity can be a significant hurdle in synthetic campaigns, necessitating tedious purification steps and reducing overall efficiency.
The advent of "click chemistry," a concept championed by K. Barry Sharpless, revolutionized the field by introducing catalytic methods that provide exquisite control over the reaction's outcome.[4] The copper(I)-catalyzed variant, in particular, has become synonymous with the term and reliably delivers the 1,4-regioisomer.[4][5] However, the 1,5-isomer is not merely a synthetic curiosity; it possesses distinct electronic and steric properties that can be strategically employed in drug design, serving as an amide bond isostere, and in the development of novel materials.[6][7] The ability to selectively synthesize this regioisomer is therefore of paramount importance.
This guide will illuminate the path to achieving this selectivity, focusing on the mechanistic underpinnings that govern the regiochemical outcome.
The Huisgen Cycloaddition: A Tale of Two Isomers
The thermal Huisgen cycloaddition proceeds via a concerted [3+2] cycloaddition mechanism.[3] The regioselectivity is governed by the electronic and steric properties of the substituents on both the azide and the alkyne. According to Frontier Molecular Orbital (FMO) theory, the reaction's regiochemistry is determined by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.[8] The atoms with the largest orbital coefficients on the interacting HOMO and LUMO will preferentially form a bond.[8] In many cases, these electronic preferences are not overwhelmingly strong, leading to the formation of both 1,4- and 1,5-regioisomers.[9]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Key to 1,5-Regioselectivity
A significant breakthrough in the quest for 1,5-disubstituted triazoles was the discovery of ruthenium catalysts.[2][4] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, affording the 1,5-isomer with high selectivity.[4]
Mechanism of RuAAC
Unlike the copper-catalyzed reaction, the RuAAC is believed to proceed through a stepwise mechanism involving oxidative coupling.[10][11][12] The proposed catalytic cycle is as follows:
-
Ligand Displacement: The reaction is initiated by the displacement of spectator ligands from the ruthenium catalyst to generate an activated complex.[2]
-
Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center and undergo oxidative coupling to form a six-membered ruthenacycle intermediate.[10][11][12] A crucial aspect of this step is the formation of the first new carbon-nitrogen bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[10][11][12]
-
Reductive Elimination: This is often the rate-determining step, where the ruthenacycle undergoes reductive elimination to form the aromatic triazole product and regenerate the active catalyst.[10][11][12]
This mechanistic pathway, supported by DFT calculations, rationalizes the observed 1,5-regioselectivity.[10][11][12]
Caption: Figure 1: Proposed Catalytic Cycle for RuAAC.
Effective Ruthenium Catalysts and Reaction Conditions
A variety of ruthenium(II) complexes have been shown to be effective catalysts for the RuAAC. Among the most successful are pentamethylcyclopentadienyl (Cp) ruthenium chloride complexes such as [CpRuCl(PPh₃)₂] and [Cp*RuCl(COD)].[10][11][12] These catalysts are often used in concentrations ranging from 1-5 mol%.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Features |
| [CpRuCl(PPh₃)₂] | 1-2 | Toluene, Dioxane | 80-110 | Highly effective for a broad range of substrates. |
| [CpRuCl(COD)] | 1-5 | Dichloromethane, Toluene | Room Temp - 80 | Good activity at lower temperatures. |
| [Cp*RuCl₂]ₓ | 2-5 | DMF, Toluene | 100-120 | Often used for more challenging substrates. |
Table 1: Common Ruthenium Catalysts and Typical Reaction Conditions for RuAAC.
Experimental Protocol: General Procedure for RuAAC
Materials:
-
Azide (1.0 mmol)
-
Alkyne (1.1 mmol)
-
[Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the azide, alkyne, and [Cp*RuCl(PPh₃)₂].
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.
Self-Validation: The regioselectivity of the product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The chemical shift of the triazole proton (or the carbon to which it is attached in ¹³C NMR) is a key diagnostic feature for distinguishing between the 1,4- and 1,5-isomers.
Emerging Strategies for 1,5-Triazole Synthesis
While RuAAC is a robust and widely used method, the field continues to evolve with the development of alternative strategies that offer different advantages, such as being metal-free or proceeding under milder conditions.
Boron-Mediated Azide-Alkyne Cycloaddition
Recent research has demonstrated that boronic acids can trigger the cycloaddition of specific azides and alkynes to form 1,5-disubstituted triazoles.[13] This "Boronate Formation-Triggered Azide-Alkyne Cycloaddition" (BAAC) relies on the formation of a boronate ester that brings the azide and alkyne functionalities into close proximity, thereby facilitating an intramolecular cycloaddition.[13] This approach is catalyst-free and shows orthogonality to other click reactions like CuAAC.[13]
Caption: Figure 2: Conceptual Workflow of BAAC.
Photocatalytic Approaches
Visible-light-promoted, photocatalyst-free methods have also emerged for the synthesis of functionalized 1,5-disubstituted 1,2,3-triazoles.[14][15] These reactions often proceed via a three-component cycloaddition of terminal alkynes, aryl azides, and a third component like an arylsulfinic acid sodium salt.[14][15] A key advantage of these methods is their operation under mild, ambient conditions, often in aqueous media, aligning with the principles of green chemistry.[14][15]
Applications in Drug Discovery and Beyond
The ability to selectively synthesize 1,5-disubstituted triazoles has significant implications for drug discovery and development.[16][17] The 1,2,3-triazole ring is a bioisostere for the amide bond, and the 1,5-substitution pattern offers a different vector for substituent placement compared to the 1,4-isomer. This can lead to improved pharmacological properties, such as enhanced metabolic stability, altered solubility, and different binding interactions with biological targets.[6][7] Furthermore, these compounds are finding applications as building blocks for peptidomimetics and foldamers.[18]
Conclusion
The regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is a mature field with a powerful and reliable workhorse in the form of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition. The mechanistic understanding of this transformation provides a solid foundation for its application in complex synthetic endeavors. Furthermore, the continued development of novel, metal-free, and photocatalytic methods promises to expand the synthetic chemist's toolkit, enabling the construction of these valuable heterocyclic scaffolds under increasingly mild and sustainable conditions. The ability to access both the 1,4- and 1,5-regioisomers of disubstituted triazoles with high fidelity provides chemists with a remarkable degree of control in the design and synthesis of new molecules with tailored properties for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. youtube.com [youtube.com]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electronic Properties of N-methylated Triazole Carboxylates
Introduction: The Strategic Importance of N-methylated Triazole Carboxylates
The triazole nucleus, a five-membered heterocycle with three nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, valued for their metabolic stability, capacity for hydrogen bonding, and strong dipole moment, which facilitate robust interactions with biological targets.[1] The strategic addition of N-methyl and carboxylate groups to this core structure profoundly modulates its electronic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of the electronic landscape of N-methylated triazole carboxylates, offering a crucial resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical methodologies used to characterize these compounds, providing a framework for the rational design of next-generation therapeutics.
I. The Electronic Influence of N-Methylation and Carboxylate Substitution
The electronic character of the triazole ring is inherently electron-withdrawing. The precise positioning of a methyl group on one of the nitrogen atoms (N-methylation) and a carboxylate group on a carbon atom introduces significant electronic perturbations. This substitution breaks the symmetry of the parent heterocycle and creates distinct regioisomers (e.g., N1-methyl vs. N2-methyl) with unique electronic and, consequently, biological properties.
Key Electronic Effects:
-
Inductive Effects: The methyl group is weakly electron-donating, while the carboxylate group is strongly electron-withdrawing. Their interplay with the already electron-deficient triazole ring dictates the overall electron density distribution.
-
Resonance and Aromaticity: N-methylation can influence the delocalization of π-electrons within the ring, affecting its aromatic character and stability. Studies comparing N1- and N2-phenyltriazoles have shown that the position of the substituent significantly alters the spin density distribution in their anion radicals, with the N1-isomer localizing more spin on the N2 atom, while the N2-isomer delocalizes it across the N1 and N3 atoms.[1]
-
Dipole Moment: The strategic placement of these functional groups creates a significant molecular dipole moment, which is a critical factor in molecular recognition and drug-receptor interactions.
-
Regioselectivity: The position of methylation is not random. The alkylation of a 1,2,4-triazole ring can lead to three different regioisomers.[2] Achieving high regioselectivity is a key synthetic challenge, often addressed by using N-silyl derivatives of the triazole carboxylate, which has been shown to yield predominantly the 1-alkoxymethyl substituted product.[2][3]
II. Synthesis and Regiochemical Control
The synthesis of N-methylated triazole carboxylates requires precise control to obtain the desired regioisomer. The choice of synthetic route is paramount for achieving high yield and purity, directly impacting the subsequent analysis of electronic properties.
Workflow for Regioselective N-methylation
The following diagram outlines a generalized, highly regioselective approach for the synthesis of 1-substituted 1,2,4-triazole-3-carboxylates, which is a critical pathway for ensuring that electronic properties are studied on a pure, single isomer.[2]
Caption: Workflow for regioselective N1-alkylation of methyl 1,2,4-triazole-3-carboxylate.
This silylation-alkylation sequence is a trusted method because the bulky silyl group temporarily protects the other nitrogen atoms, directing the methyl group predominantly to the N1 position, thus avoiding the formation of isomeric impurities that would confound electronic property measurements.[2][3]
III. Experimental Characterization of Electronic Properties
A multi-technique approach is essential to experimentally probe the electronic structure of these molecules. Each technique provides a different piece of the puzzle, from ground-state electron distribution to redox potentials and electronic transitions.
A. Cyclic Voltammetry (CV)
Causality: Cyclic voltammetry is a cornerstone technique for probing the frontier molecular orbitals (FMOs). It measures the potential at which a molecule is oxidized and reduced. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The HOMO-LUMO gap is a critical parameter determining a molecule's electronic excitability, reactivity, and stability.[4][5]
Experimental Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the N-methylated triazole carboxylate in an appropriate anhydrous solvent (e.g., acetonitrile, dichloromethane). Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), to ensure solution conductivity.[6]
-
Cell Assembly: Assemble a three-electrode electrochemical cell.
-
Working Electrode (WE): Glassy carbon or platinum disk.[5]
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire.
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.[6]
-
Data Acquisition:
-
Set the potential window to scan a wide range (e.g., -2.5 V to +2.0 V).
-
Set the scan rate, typically starting at 100 mV/s.[7]
-
Record the cyclic voltammogram.
-
-
Calibration: After the measurement, add a small amount of an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, and record another voltammogram. All measured potentials should be referenced against this internal standard.
-
Data Analysis:
-
Determine the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.
-
Estimate the HOMO and LUMO energy levels using the following empirical equations:
-
EHOMO = -[Eox - EFc/Fc+ + 4.8] eV
-
ELUMO = -[Ered - EFc/Fc+ + 4.8] eV (Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level.)
-
-
B. UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the energy required to promote an electron from a ground state orbital to an excited state orbital (e.g., from the HOMO to the LUMO). The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the molecule. Conjugated π-systems, like the triazole ring, typically exhibit characteristic π → π* transitions in the UV region.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or water) in a quartz cuvette. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.[9]
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent. This corrects for any absorbance from the solvent and the cuvette itself.[10]
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax). For triazoles, a key π → π* transition is often observed in the 200-240 nm range.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), which is a measure of how strongly the compound absorbs light at λmax.
-
IV. Computational Modeling of Electronic Properties
Density Functional Theory (DFT) is a powerful computational tool that complements experimental findings, providing a deeper, atom-level understanding of the electronic structure. It allows for the visualization of orbitals and electrostatic potentials, which are key to predicting molecular reactivity and intermolecular interactions.
Computational Workflow using DFT
The following workflow details the standard procedure for calculating and visualizing the key electronic properties of N-methylated triazole carboxylates.
Caption: A standard workflow for DFT calculations of electronic properties.
Interpretation of Computational Outputs:
-
Frontier Molecular Orbitals (HOMO/LUMO): The visualization of these orbitals shows where the highest energy electrons (HOMO) reside and where an incoming electron (LUMO) would be accepted. This is fundamental to understanding reactivity. The energy difference (the HOMO-LUMO gap) calculated by DFT correlates with the electrochemical gap from CV and the optical gap from UV-Vis spectroscopy.[11]
-
Molecular Electrostatic Potential (MEP) Map: The MEP map is a 3D visualization of the charge distribution.[12][13]
-
Red Regions: Indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack. In triazoles, these are typically located around the nitrogen lone pairs.
-
Blue Regions: Indicate electron-poor areas (positive potential), which are susceptible to nucleophilic attack.
-
Green Regions: Indicate neutral areas. This map is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions crucial for drug-receptor binding.[12]
-
V. Comparative Analysis: The Impact of Isomerism
The position of the methyl group has a profound impact on the electronic properties. A study comparing 1H-1,2,4-triazole with 1-methyl-1,2,4-triazole using photoelectron spectroscopy revealed very similar ionization energies up to 12 eV, indicating that N-methylation has a subtle but measurable effect on the orbital energies.[11][14]
Computational studies allow for a direct comparison of isomers that may be difficult to separate synthetically. By calculating the properties of N1-methyl, N2-methyl, and N4-methyl isomers of a triazole carboxylate, one can build a structure-property relationship.
Table 1: Predicted Electronic Properties of N-Methylated Triazole Carboxylate Isomers (Illustrative Data)
| Property | N1-Methyl Isomer | N2-Methyl Isomer | N4-Methyl Isomer | Causality/Significance |
| Dipole Moment (Debye) | ~3.5 D | ~1.5 D | ~5.0 D | Influences solubility and strength of polar interactions. |
| HOMO Energy (eV) | -7.2 eV | -7.5 eV | -7.1 eV | Relates to the ease of oxidation (electron donation). |
| LUMO Energy (eV) | -1.8 eV | -1.5 eV | -2.0 eV | Relates to the ease of reduction (electron acceptance). |
| HOMO-LUMO Gap (eV) | 5.4 eV | 6.0 eV | 5.1 eV | Correlates with chemical stability and reactivity. |
Note: The values in this table are illustrative examples based on typical DFT calculation results for such compounds and are intended to demonstrate the expected variance between isomers.
The data clearly show that the N4-methyl isomer is predicted to be the most polar and have the smallest HOMO-LUMO gap, suggesting it may be the most reactive of the three. Conversely, the N2-methyl isomer is the least polar and has the largest energy gap, indicating greater kinetic stability. These differences are critical for drug design, as they directly influence how each isomer will interact with a biological target.
VI. Conclusion and Future Outlook
The electronic properties of N-methylated triazole carboxylates are a complex function of the interplay between the triazole core and its substituents. A comprehensive understanding, achieved through a synergistic combination of regioselective synthesis, experimental characterization (CV, UV-Vis), and computational modeling (DFT), is essential for the rational design of novel therapeutic agents. The methodologies and workflows presented in this guide provide a robust framework for scientists to probe, understand, and ultimately engineer the electronic properties of these vital molecules. Future research will likely focus on expanding the library of substituted triazoles and correlating their detailed electronic properties with specific biological activities, further solidifying the role of this scaffold in the future of drug discovery.
References
- 1. Electron affinity equilibrium studies of N1 and N2-phenyltriazole anion radicals | Poster Board #432 - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iitk.ac.in [iitk.ac.in]
- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,5-Disubstituted Triazoles via Azide-Alkyne Cycloaddition
Introduction: Navigating the Regiochemical Challenge in Triazole Synthesis
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology, largely owing to the advent of "click chemistry". The most prominent example, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and reliable route to 1,4-disubstituted 1,2,3-triazoles.[1][2][3][4] However, accessing the corresponding 1,5-disubstituted regioisomer presents a significant synthetic challenge, as the thermal Huisgen 1,3-dipolar cycloaddition often yields a mixture of both 1,4- and 1,5-isomers, while the classic CuAAC is exquisitely selective for the 1,4-isomer.[4][5] This guide provides an in-depth exploration of catalytic strategies to overcome this challenge, with a focus on achieving high regioselectivity for the 1,5-disubstituted triazole, a valuable yet less accessible structural motif. We will delve into the mechanistic underpinnings of both copper-catalyzed and ruthenium-catalyzed systems that favor the formation of the 1,5-isomer, followed by detailed, field-proven protocols for their synthesis.
The Mechanistic Dichotomy: 1,4- vs. 1,5-Regioselectivity
The regiochemical outcome of the azide-alkyne cycloaddition is dictated by the reaction mechanism, which is in turn governed by the choice of catalyst. Understanding this mechanistic dichotomy is paramount for rationally designing synthetic routes to the desired triazole isomer.
The Canonical Copper(I)-Catalyzed Pathway to 1,4-Disubstituted Triazoles
The high regioselectivity of the standard CuAAC for the 1,4-isomer is a direct consequence of its stepwise mechanism.[6][7] The reaction is initiated by the formation of a copper(I)-acetylide intermediate from a terminal alkyne. This intermediate then reacts with the azide in a manner that places the R¹ group at the 4-position of the resulting triazole ring.
Figure 1: Simplified mechanism of the CuAAC reaction leading to 1,4-disubstituted triazoles.
Achieving 1,5-Regioselectivity: A Shift in Catalytic Approach
To steer the reaction towards the 1,5-isomer, a different mechanistic pathway must be accessed. This is primarily achieved through two distinct strategies: modifying the copper catalyst and its environment, or employing a different transition metal catalyst altogether, most notably ruthenium.
Copper-Catalyzed Synthesis of 1,5-Disubstituted Triazoles: Niche yet Powerful
While less general than ruthenium-catalyzed methods, specific copper-catalyzed systems have been developed to favor the formation of 1,5-disubstituted triazoles. These methods often rely on specific substrate classes or reaction conditions that alter the canonical CuAAC mechanism.
One notable example is the copper-catalyzed decarboxylative cycloaddition of cinnamic acids with aryl azides.[8][9] This reaction, catalyzed by Cu(II), proceeds under aerobic conditions to yield 1,5-disubstituted 1,2,3-triazoles. The proposed mechanism involves a regioselective 1,3-dipolar cycloaddition followed by decarboxylation.[8]
Key Features of the Copper-Catalyzed Decarboxylative Approach:
-
Catalyst: Typically Cu(OTf)₂ or other Cu(II) salts.[8]
-
Substrates: Cinnamic acids and aryl azides.
-
Conditions: Often requires elevated temperatures (e.g., 115 °C) in solvents like DMF.[8]
-
Advantage: Provides a copper-based route to a specific class of 1,5-disubstituted triazoles.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Workhorse for 1,5-Disubstituted Triazoles
The most robust and widely applicable method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[10][11][12] This reaction exhibits complementary regioselectivity to the CuAAC and offers a broader substrate scope, including internal alkynes.[11][13]
The RuAAC Mechanism: A Departure from the Copper Pathway
The RuAAC reaction is believed to proceed through a distinct mechanistic pathway involving an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[10][11] This is followed by reductive elimination to furnish the 1,5-disubstituted triazole product. The initial bond formation occurs between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[10]
Figure 2: Proposed mechanism for the RuAAC reaction leading to 1,5-disubstituted triazoles.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles
This protocol is adapted from established procedures for the RuAAC reaction.[14]
Materials and Reagents:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.05 equiv)
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (1-2 mol%)
-
Anhydrous, degassed 1,2-dichloroethane (DCE) or Toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Figure 3: Experimental workflow for the RuAAC synthesis of 1,5-disubstituted triazoles.
Step-by-Step Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add the azide (1.0 mmol, 1.0 equiv).
-
Add the terminal alkyne (1.05 mmol, 1.05 equiv) followed by anhydrous, degassed 1,2-dichloroethane (to make a 0.1-0.5 M solution).
-
Stir the solution at the desired reaction temperature (room temperature to 80 °C).
-
In a separate vial, dissolve the [Cp*RuCl(COD)] catalyst (0.01-0.02 mmol, 1-2 mol%) in a small amount of anhydrous, degassed 1,2-dichloroethane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-purity catalyst and strictly anhydrous, degassed solvents. The RuAAC is sensitive to atmospheric oxygen.[14] |
| Low reaction temperature | For less reactive substrates, gradually increase the reaction temperature, for example, up to 80 °C. | |
| Sterically hindered substrates | Tertiary azides may be less reactive.[10] Consider increasing catalyst loading or reaction time. | |
| Poor Regioselectivity | Competing reaction pathways | For RuAAC, poor regioselectivity is uncommon with terminal alkynes. Verify the purity of starting materials. With unsymmetrical internal alkynes, regioselectivity is influenced by steric and electronic factors.[14] |
| Formation of Side Products | Catalyst decomposition | Ensure the reaction is maintained under a strict inert atmosphere. |
| Substrate instability | If substrates are thermally labile, consider using a more active catalyst at lower temperatures, such as Cp*RuCl(COD), which can be effective at ambient temperatures.[11] |
Concluding Remarks
The synthesis of 1,5-disubstituted 1,2,3-triazoles, while historically challenging, is now readily achievable through modern catalytic methods. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) stands out as the premier strategy for accessing this important structural motif with high regioselectivity and broad substrate scope.[10][11][12] By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers in drug discovery and materials science can confidently incorporate the 1,5-disubstituted triazole unit into their molecular designs, unlocking new avenues for innovation.
References
- 1. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 12. Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylation of 1H-1,2,3-Triazole-5-Carboxylic Acid Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Methylated Triazoles
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. N-methylation of this heterocycle is a critical synthetic step that profoundly influences the pharmacological profile of drug candidates. Modification at the nitrogen atoms can modulate a molecule's binding affinity to its target, enhance solubility, and improve metabolic stability. This document provides a comprehensive guide to the methylation of 1H-1,2,3-triazole-5-carboxylic acid esters, key intermediates in the synthesis of various therapeutic agents. A significant challenge in this process is controlling the regioselectivity of the methylation, as the triazole ring presents multiple nitrogen atoms (N1, N2, and N3) that can be alkylated, leading to a mixture of isomers.[1] This guide will delve into the mechanistic underpinnings of regioselectivity and provide detailed protocols for achieving desired methylation patterns.
Mechanistic Considerations and Regioselectivity
The methylation of 1H-1,2,3-triazoles is a nucleophilic substitution reaction where the deprotonated triazole anion attacks a methylating agent. The regiochemical outcome—methylation at N1, N2, or N3—is a delicate interplay of electronic and steric factors, as well as reaction conditions such as the choice of base, solvent, and methylating agent.[2]
Electronic Effects: The electron density on the nitrogen atoms of the triazole ring is not uniform. Theoretical studies and experimental evidence suggest that the N2 position is often the most nucleophilic in the neutral form, while in the anionic form, the electron density is more delocalized, making multiple sites competitive for alkylation.
Steric Hindrance: The substituents on the triazole ring can sterically hinder the approach of the methylating agent to adjacent nitrogen atoms. For instance, a bulky group at the C4 or C5 position may favor methylation at the more accessible nitrogen.
Reaction Conditions:
-
Base: The choice of base is crucial for deprotonation. Strong bases like sodium methoxide or sodium hydride generate the triazole anion, which then participates in the methylation.[3]
-
Solvent: Polar aprotic solvents like DMF or DMSO can stabilize the transition state and influence the reaction rate and selectivity.[4]
-
Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide vs. dimethyl sulfate) can also affect the isomer distribution.[5][6]
Strategic Approaches to Methylation
Several well-established methods are employed for the methylation of 1H-1,2,3-triazole-5-carboxylic acid esters. The choice of protocol depends on the desired regioselectivity, the scale of the reaction, and the available reagents.
Classical Methylation with Methyl Iodide
Methyl iodide is a highly reactive and commonly used methylating agent.[6] This method typically involves the in-situ formation of the triazole anion using a base, followed by the addition of methyl iodide.
Key Considerations:
-
Base Selection: Sodium methoxide in methanol is a common choice, leading to efficient deprotonation.[3]
-
Temperature Control: The reaction can be exothermic, necessitating cooling to control the reaction rate and minimize side reactions.[3]
-
Regioselectivity: This method often yields a mixture of N1 and N2 isomers, with the ratio influenced by the specific substrate and reaction conditions.
Methylation with Dimethyl Sulfate
Dimethyl sulfate (DMS) is a cost-effective and highly efficient methylating agent, often favored in industrial applications.[5][7] It is, however, highly toxic and requires careful handling.[5]
Key Considerations:
-
Safety Precautions: Due to its carcinogenicity and toxicity, DMS must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[5][8]
-
Reaction Conditions: The reaction is typically carried out in the presence of a base like sodium bicarbonate in a solvent such as acetone.[8]
-
Reactivity: DMS is a powerful methylating agent and can lead to over-methylation (quaternization) if not carefully controlled.[5]
Methylation with Diazomethane
Diazomethane is a highly reactive reagent that readily converts carboxylic acids to their corresponding methyl esters.[9][10] It can also be used for N-methylation, particularly when milder conditions are required.
Key Considerations:
-
Hazard Profile: Diazomethane is explosive and toxic, requiring specialized equipment and handling procedures.[9] In-situ generation is highly recommended.[11][12]
-
Mechanism: The reaction proceeds through protonation of diazomethane by the acidic N-H of the triazole, followed by nucleophilic attack of the triazolate anion on the resulting methyldiazonium species.[9]
-
Selectivity: The high reactivity of diazomethane can sometimes lead to a lack of selectivity, though it can be advantageous for substrates sensitive to harsher conditions.
Phase-Transfer Catalysis (PTC) for Methylation
Phase-transfer catalysis offers a convenient method for alkylating heterocycles, particularly when dealing with reactants that are soluble in immiscible phases (e.g., an aqueous base and an organic substrate).[13] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the triazolate anion from the aqueous phase to the organic phase where the reaction with the methylating agent occurs.[13]
Key Considerations:
-
Catalyst Choice: Common PTCs include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC).
-
Reaction System: A biphasic system, typically consisting of an organic solvent (e.g., dichloromethane or toluene) and an aqueous solution of a base (e.g., sodium hydroxide), is used.
-
Advantages: This method can offer improved yields, milder reaction conditions, and simplified work-up procedures.
Comparative Summary of Methylation Protocols
| Protocol | Methylating Agent | Typical Base | Solvent | Advantages | Disadvantages |
| Classical | Methyl Iodide | Sodium Methoxide | Methanol | Readily available reagents, straightforward procedure.[1] | Often yields isomer mixtures, can be exothermic.[3] |
| Sulfate | Dimethyl Sulfate | Sodium Bicarbonate | Acetone | Highly reactive, cost-effective for large scale.[5][7][8] | Highly toxic and carcinogenic, risk of over-methylation.[5][8] |
| Diazo | Diazomethane | None (acidic proton on triazole is sufficient) | Ether/Methanol | Mild reaction conditions, useful for sensitive substrates.[14] | Highly toxic and explosive, requires specialized handling.[9] |
| PTC | Methyl Iodide | Sodium Hydroxide (aq) | Dichloromethane | Milder conditions, simplified workup, can improve yields. | Requires a catalyst, optimization of conditions may be needed. |
Detailed Experimental Protocols
Protocol 1: Methylation using Methyl Iodide and Sodium Methoxide
This protocol describes a general procedure for the methylation of a generic methyl 1H-1,2,3-triazole-5-carboxylate.
Materials:
-
Methyl 1H-1,2,3-triazole-5-carboxylate
-
Anhydrous Methanol
-
Sodium Methoxide (25% solution in methanol)
-
Methyl Iodide
-
Saturated aqueous Ammonium Chloride solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add methyl 1H-1,2,3-triazole-5-carboxylate (1 equivalent).
-
Dissolve the starting material in anhydrous methanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium methoxide (1.05 equivalents) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes.
-
While maintaining the temperature at 0 °C, add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-methylated isomers.
Protocol 2: Methylation using Dimethyl Sulfate and Sodium Bicarbonate
This protocol outlines the methylation using the more reactive dimethyl sulfate. Extreme caution is advised.
Materials:
-
Methyl 1H-1,2,3-triazole-5-carboxylate
-
Anhydrous Acetone
-
Sodium Bicarbonate
-
Dimethyl Sulfate
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a well-ventilated fume hood, to a round-bottom flask equipped with a reflux condenser, add methyl 1H-1,2,3-triazole-5-carboxylate (1 equivalent) and sodium bicarbonate (2 equivalents).
-
Add anhydrous acetone to the flask.
-
With vigorous stirring, carefully add dimethyl sulfate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to isolate the methylated isomers.
Visualization of Reaction Workflow
Decision-Making Workflow for Protocol Selection
Caption: Protocol selection flowchart.
General Reaction Scheme for N-Methylation
Caption: General N-methylation reaction.
Characterization of N-Methylated Isomers
The unambiguous identification of the N1, N2, and N3-methylated isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shift of the methyl protons is diagnostic. Typically, the N1-methyl protons appear at a different chemical shift compared to the N2-methyl protons. The coupling patterns of the triazole ring protons (if present) can also provide structural information.
-
¹³C NMR: The chemical shifts of the methyl carbon and the triazole ring carbons differ for each isomer.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to establish through-space proximity between the methyl protons and other protons on the molecule, which can help in assigning the correct isomeric structure.
-
Mass Spectrometry: Provides the molecular weight of the product, confirming that methylation has occurred.
Conclusion
The methylation of 1H-1,2,3-triazole-5-carboxylic acid esters is a fundamental transformation in the synthesis of many biologically active compounds. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is paramount for successful and reproducible synthesis. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize methylation reactions for their specific needs. Careful consideration of the safety and handling requirements for each reagent is essential for conducting these experiments safely and effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Dimethyl sulfate: a secret tool for methylation [xrctcl.com]
- 8. server.ccl.net [server.ccl.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. youtube.com [youtube.com]
- 14. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
The Strategic Application of Methyl 1-methyl-1,2,3-triazole-5-carboxylate in the Synthesis of Novel Antiviral Agents
Introduction: The Privileged Scaffold in Antiviral Research
The 1,2,3-triazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif is a cornerstone in the design of therapeutic agents due to its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong interactions with biological targets. In the realm of antiviral drug discovery, 1,2,3-triazole derivatives have shown significant promise, leading to the development of compounds with potent activity against a range of viruses, including influenza, HIV, and coronaviruses. One of the most notable examples of a triazole-based antiviral is Ribavirin, a broad-spectrum agent that underscores the therapeutic potential of this chemical class.
Methyl 1-methyl-1,2,3-triazole-5-carboxylate serves as a pivotal starting material in the synthesis of a new generation of antiviral compounds. Its structure contains the essential triazole core, with a methyl ester group that is ripe for chemical modification. This application note provides a detailed guide for researchers on the strategic use of this versatile building block in the synthesis of potential antiviral drug candidates, with a focus on the conversion of the methyl ester to a carboxamide—a key functional group in many active antiviral nucleoside analogues.
Core Synthetic Strategy: Bioisosteric Replacement and Functionalization
The primary strategy for leveraging this compound is through the modification of its ester functionality to introduce diverse pharmacophoric groups. A critical transformation in this context is its conversion to a primary carboxamide. This is significant because the carboxamide group is a key feature of Ribavirin and its analogues, where it is thought to mimic the natural nucleoside guanosine, thereby interfering with viral replication. The synthesis of novel 1,2,3-triazole-based antiviral agents often involves a bioisosteric replacement approach, where the 1,2,4-triazole ring of Ribavirin is substituted with a 1,2,3-triazole ring, and the carboxamide group is retained or modified to optimize antiviral activity and reduce toxicity.
The overall workflow for the application of this compound in antiviral synthesis can be visualized as a two-stage process: first, the synthesis of the triazole starting material, and second, its functionalization into a potential antiviral compound.
Figure 1: A high-level overview of the synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material via [3+2] Cycloaddition
The synthesis of the title compound, this compound, can be efficiently achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl propiolate (1.0 eq) and methyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water.
-
Reaction Initiation: Add the catalyst solution to the flask containing the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: Conversion to 1-Methyl-1H-1,2,3-triazole-5-carboxamide
This protocol details the crucial conversion of the methyl ester to the corresponding primary carboxamide, a key step in creating analogues of antiviral drugs like Ribavirin. The choice of ammonolysis conditions is critical to ensure high conversion and purity.
Step-by-Step Methodology:
-
Reaction Setup: Place this compound (1.0 eq) in a sealed pressure vessel.
-
Ammonolysis: Add a solution of ammonia in methanol (7N, 20 eq). The use of a sealed vessel is crucial to maintain the concentration of ammonia and drive the reaction to completion.
-
Reaction Conditions: Heat the sealed vessel to 80-100 °C and maintain this temperature with stirring for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia in a fume hood.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting crude product, 1-Methyl-1H-1,2,3-triazole-5-carboxamide, can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields and key characterization data for the described synthetic steps.
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Melting Point (°C) |
| This compound | C₅H₇N₃O₂ | 141.13 | 85-95 | 98-102 |
| 1-Methyl-1H-1,2,3-triazole-5-carboxamide | C₄H₆N₄O | 126.12 | 70-85 | 175-180 |
Causality Behind Experimental Choices
-
Choice of Catalyst in Protocol 1: The use of a copper(I) catalyst, generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is essential for the regioselective formation of the 1,4-disubstituted triazole isomer. This level of control is a hallmark of the CuAAC reaction.
-
Sealed Vessel in Protocol 2: Ammonolysis of esters to carboxamides can be a slow process. The use of a sealed pressure vessel allows for heating the reaction mixture above the boiling point of the solvent and ammonia, significantly accelerating the reaction rate.
-
Solvent Choice: A mixture of tert-butanol and water in the cycloaddition reaction ensures the solubility of both the organic substrates and the inorganic catalyst components. Methanol is used as the solvent for the ammonolysis as it is a good solvent for both the starting ester and the ammonia, and it is relatively easy to remove during work-up.
Visualizing the Key Transformation
The conversion of the methyl ester to the carboxamide is the central step in functionalizing the triazole core for antiviral applications.
Figure 2: The key ammonolysis reaction.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel antiviral compounds. The protocols detailed in this application note provide a robust framework for its synthesis and subsequent conversion to a key carboxamide intermediate. By applying these methods, researchers can generate a library of novel 1,2,3-triazole derivatives for screening against a wide range of viral targets. Future work in this area could involve the synthesis of N-substituted carboxamides to explore the structure-activity relationships of this important class of molecules further. The continued exploration of the chemical space around the 1,2,3-triazole scaffold holds great promise for the discovery of the next generation of antiviral therapies.
Application Notes and Protocols: Strategic Derivatization of the Carboxylate Group of Methyl 1-methyl-1,2,3-triazole-5-carboxylate
Abstract
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents due to its unique chemical properties and biological significance.[1][2][3] This heterocyclic motif is highly stable to metabolic degradation and capable of forming hydrogen bonds, which enhances solubility and target interaction.[1] Methyl 1-methyl-1,2,3-triazole-5-carboxylate represents a key building block for the synthesis of novel bioactive molecules. The carboxylate group at the C5 position offers a versatile handle for structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide provides a comprehensive overview of the primary strategies for derivatizing this carboxylate group, including detailed experimental protocols for amide bond formation, ester hydrolysis, and reduction to the corresponding alcohol. The rationale behind each methodological choice is discussed to provide researchers with a robust framework for their synthetic campaigns.
Introduction: The Significance of 1,2,3-Triazole Derivatives in Drug Discovery
The 1,2,3-triazole ring system has garnered immense interest in the field of drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The triazole moiety can act as a stable linker or a pharmacophore itself, contributing to the overall efficacy and safety profile of a drug candidate.[4] The ability to readily synthesize and functionalize 1,2,3-triazoles, often through "click chemistry," has further cemented their importance in the development of new therapeutics.[1]
The derivatization of this compound is a critical step in the development of novel triazole-based drugs. By modifying the carboxylate group, researchers can introduce a wide range of chemical functionalities to probe interactions with biological targets and to modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.
Strategic Pathways for Carboxylate Derivatization
The methyl ester of 1-methyl-1,2,3-triazole-5-carboxylate can be strategically transformed into a variety of functional groups. The three primary and most versatile derivatization pathways are:
-
Amide Bond Formation: Direct conversion to amides or hydrolysis to the carboxylic acid followed by amide coupling. This is arguably the most common derivatization, as the resulting amide bond can mimic a peptide bond and introduce key hydrogen bonding interactions.[6]
-
Ester Hydrolysis (Saponification): Conversion to the corresponding carboxylic acid, which serves as a key intermediate for a wide array of subsequent transformations.
-
Reduction to an Alcohol: Conversion of the ester to a primary alcohol, which can then be further functionalized.
The following sections will provide detailed protocols and the underlying chemical principles for each of these transformations.
Caption: Key derivatization pathways for this compound.
Amide Bond Formation: A Gateway to Bioactivity
The formation of an amide bond from the carboxylate group is a highly valuable transformation in medicinal chemistry. This can be achieved through two primary routes: direct aminolysis of the ester or a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.
Direct Aminolysis of the Methyl Ester
Direct reaction of the methyl ester with an amine (aminolysis) can be an efficient method for synthesizing amides, particularly with primary and less hindered secondary amines.[7] This one-step process is advantageous in terms of atom economy and procedural simplicity.
Protocol 1: Direct Aminolysis
-
Reagents and Materials:
-
This compound
-
Amine of interest (e.g., benzylamine, morpholine)
-
Methanol or another suitable protic solvent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (5-10 mL per mmol of ester).
-
Add the desired amine (1.5-3.0 eq) to the solution. For gaseous amines like ammonia, a solution in methanol can be used.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Causality and Experimental Choices:
-
Excess Amine: Using an excess of the amine helps to drive the equilibrium towards the amide product.
-
Solvent: A protic solvent like methanol can facilitate the reaction by stabilizing the tetrahedral intermediate.
-
Heat: Heating is often necessary to overcome the activation energy for the nucleophilic attack of the amine on the relatively unreactive ester carbonyl.[7]
Two-Step Amide Formation via the Carboxylic Acid
For more complex or sterically hindered amines, a two-step approach is generally more reliable. This involves the initial hydrolysis of the methyl ester to the carboxylic acid, followed by a coupling reaction with the amine in the presence of a coupling agent.
Step 1: Saponification (See Section 4 for detailed protocol)
Step 2: Amide Coupling
Amide coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Several classes of coupling reagents are available, each with its own advantages and applications.[8][9][10][11]
| Coupling Reagent | Common Name/Acronym | Key Features & Considerations |
| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective, but the dicyclohexylurea (DCU) byproduct is often difficult to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI, EDC | Water-soluble carbodiimide; the urea byproduct is easily removed by aqueous workup.[11] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly efficient, but can be toxic. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very effective, especially for hindered couplings, and can suppress racemization.[8][9] |
Protocol 2: EDCI/HOBt Mediated Amide Coupling
-
Reagents and Materials:
-
1-Methyl-1,2,3-triazole-5-carboxylic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve 1-methyl-1,2,3-triazole-5-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Add EDCI (1.2 eq) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Workflow for EDCI/HOBt mediated amide coupling.
Ester Hydrolysis (Saponification): Creating a Versatile Intermediate
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to a wide range of subsequent derivatizations.[12] This reaction, known as saponification, is typically carried out under basic conditions.[13][14]
Protocol 3: Saponification of the Methyl Ester
-
Reagents and Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If the product is not a solid, it can be extracted with a suitable organic solvent like ethyl acetate.
-
Causality and Experimental Choices:
-
Base: LiOH is often preferred over NaOH or KOH due to its better solubility in mixed aqueous-organic solvent systems.
-
Solvent System: The THF/water mixture ensures that both the ester and the hydroxide salt are soluble, allowing for an efficient reaction.
-
Acidification: This step is crucial to protonate the carboxylate salt formed during the reaction, yielding the neutral carboxylic acid which is typically less soluble in water and can be isolated.[13]
Reduction to an Alcohol: Introducing a New Functional Handle
Reduction of the ester to a primary alcohol provides an alternative functional group for further derivatization, such as etherification or oxidation to an aldehyde. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for this transformation.[15][16]
Protocol 4: LAH Reduction of the Methyl Ester
-
Reagents and Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere (e.g., nitrogen or argon)
-
Sodium sulfate, anhydrous
-
Ethyl acetate
-
-
Procedure:
-
Caution: LAH reacts violently with water and protic solvents.[15] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.
-
Suspend LAH (1.5-2.0 eq) in anhydrous THF in a round-bottom flask and cool to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a dropping funnel and add it dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by cooling to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This is the Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
-
Causality and Experimental Choices:
-
Reducing Agent: LAH is a powerful reducing agent capable of reducing esters to primary alcohols.[16] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation, although some studies have shown regioselective reduction of triazole esters with NaBH₄ under specific conditions.[17][18][19]
-
Anhydrous Conditions: The necessity for strictly anhydrous conditions cannot be overstated, as any moisture will react exothermically with LAH, posing a safety hazard and consuming the reagent.[15]
-
Quenching Procedure: A careful and controlled quenching procedure is essential for safety and for the effective removal of aluminum salts from the reaction mixture.
Conclusion
The derivatization of the carboxylate group of this compound is a versatile and powerful strategy in the design and synthesis of novel drug candidates. The choice of derivatization pathway—be it amide formation, hydrolysis, or reduction—should be guided by the specific goals of the research program and the desired properties of the final compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and effectively modify this key heterocyclic building block, paving the way for the discovery of new and improved therapeutic agents.
References
- 1. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 6. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. peptide.com [peptide.com]
- 10. Buy Coupling Reagents | Research Chemicals Products | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Regioselective Reduction of 1 H-1,2,3-Triazole Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note & Protocol: Solid-Phase Synthesis of 1,2,3-Triazole-5-Carboxamides from the Corresponding Methyl Ester
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the solid-phase synthesis of 1,2,3-triazole-5-carboxamides via direct aminolysis of a resin-bound methyl ester precursor. The 1,2,3-triazole motif is a cornerstone in medicinal chemistry, recognized as a versatile scaffold in the development of novel therapeutics, including anticancer and antimicrobial agents.[1][2][3][4] Solid-phase synthesis (SPS) offers a streamlined and efficient methodology for creating libraries of such compounds, facilitating rapid structure-activity relationship (SAR) studies. This guide details the underlying chemical principles, a step-by-step protocol, and expert insights into the critical parameters for successfully converting a solid-supported 1,2,3-triazole-5-methyl ester into a diverse range of 5-carboxamides.
Introduction: The Significance of 1,2,3-Triazole-5-Carboxamides
The 1,2,3-triazole ring is a privileged scaffold in drug discovery, largely due to its stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][5] Specifically, 1,2,3-triazole-carboxamide derivatives have demonstrated a wide spectrum of pharmacological activities. Recent studies have highlighted their potential as inhibitors of cancer-related targets like EGFR and CDK4-Cyclin D3, and as potent antimicrobial agents.[1][2][3] The ability to rapidly generate a library of analogs by varying the amide substituent is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Solid-phase synthesis (SPS) is the methodology of choice for such library creation. By anchoring the triazole scaffold to an insoluble resin, reagents and by-products can be easily removed by simple filtration and washing, eliminating the need for tedious chromatographic purification after each step.[6] This application note focuses on a post-synthetic modification strategy: the conversion of a stable, resin-bound methyl ester into the desired carboxamide, a key transformation for diversifying the lead compound.
The Strategic Approach: On-Resin Aminolysis
The core of this protocol is the direct conversion of a methyl ester to an amide while the molecule is attached to the solid support. This reaction, known as aminolysis, is a nucleophilic acyl substitution.[7][8]
2.1. The Mechanism of Aminolysis
The reaction proceeds via a two-step addition-elimination mechanism.[7][9]
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[9]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group. A final proton transfer step yields the neutral amide product and methanol.
While methoxide is a relatively poor leaving group, the reaction can be driven to completion by using a large excess of the amine or by heating.[7][8][10] In the context of solid-phase synthesis, effective resin swelling in a suitable solvent is critical to ensure reagent access to the resin-bound substrate.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Automated solid‐phase synthesis of metabolically stabilized triazolo‐peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. orgosolver.com [orgosolver.com]
Large-scale synthesis of Methyl 1-methyl-1,2,3-triazole-5-carboxylate for drug discovery
Application Note & Protocol
Topic: Large-Scale Synthesis of Methyl 1-methyl-1,2,3-triazole-5-carboxylate for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary: The Strategic Value of a Core Triazole Building Block
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its exceptional stability, unique electronic properties, and its ability to act as a bioisostere for amide bonds.[1][2] This scaffold is a privileged structure found in numerous therapeutic agents, including anticancer, antifungal, and antiviral drugs.[3][4] this compound, the subject of this guide, is a particularly valuable synthetic intermediate. Its dual functionality—an ester for amide coupling and a methylated triazole core—provides a versatile platform for library synthesis and lead optimization in drug discovery programs.[5]
This document provides a comprehensive, field-tested protocol for the large-scale synthesis of this key intermediate. We move beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical validation required for producing high-purity material suitable for pharmaceutical development. The methodology is centered on the highly efficient and scalable Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[6][7]
The Chemistry: From Huisgen Cycloaddition to a Scalable "Click" Reaction
The formation of the 1,2,3-triazole ring is classically achieved through the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[6][8] However, this thermal process often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, which is undesirable for pharmaceutical synthesis where absolute structural control is paramount.[7]
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized this transformation.[9][10] By employing a copper(I) catalyst, the reaction proceeds rapidly at ambient temperature, is insensitive to many solvents including water, and, most importantly, yields the 1,4-disubstituted triazole as the sole regioisomer.[6][7]
The Catalytic Cycle Explained: The accepted mechanism involves the formation of a copper(I) acetylide intermediate.[11][] This activation dramatically lowers the energy barrier for the subsequent cycloaddition with the azide component, proceeding through a six-membered metallacycle intermediate before yielding the stable triazole product and regenerating the catalyst.[10][]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Critical Safety Protocols for Large-Scale Azide Chemistry
Trustworthiness in synthesis begins with safety. Organic azides are high-energy molecules and must be handled with rigorous safety protocols, especially at scale.[13] The primary risks are explosive decomposition from shock, friction, or heat.[14][15]
Mandatory Safety Measures:
-
Scale Limitation: Never isolate more than a few grams of pure, low-molecular-weight azides like methyl azide. The preferred industrial method, and the one detailed here, is the in situ generation and immediate consumption of the azide.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) must be supplemented with a face shield and work must be conducted behind a blast shield.[16]
-
Solvent Choice: NEVER use halogenated solvents like dichloromethane or chloroform with azides, as this can form extremely shock-sensitive and explosive diazido- or triazidomethane.[13][15]
-
Avoid Friction and Shock: Do not use ground glass joints or metal spatulas when there is a risk of concentrating the azide.[13] Use smooth, polished equipment.
-
Temperature Control: Reactions should be conducted with robust temperature monitoring and control. Exotherms must be anticipated and managed.
-
Quenching: Any excess azide must be safely quenched at the end of the reaction. A common method is the addition of a reducing agent like sodium nitrite under acidic conditions or using Staudinger ligation with triphenylphosphine.
Step-by-Step Protocol for Multi-Gram Synthesis
This protocol is designed for a ~20-25 gram scale synthesis. All operations should be performed in a well-ventilated fume hood behind a blast shield.
Experimental Workflow Overview
Caption: High-level workflow for the synthesis, purification, and analysis of the target compound.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity | Moles | Purity |
| Methyl Propiolate | C₄H₄O₂ | 84.07 | 16.8 g | 0.20 | ≥98% |
| Sodium Azide | NaN₃ | 65.01 | 14.3 g | 0.22 | ≥99.5% |
| Methyl Iodide | CH₃I | 141.94 | 31.2 g (13.7 mL) | 0.22 | ≥99% |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 2.50 g | 0.01 | ≥98% |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | 3.96 g | 0.02 | ≥99% |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 200 mL | - | Anhydrous |
| tert-Butanol | C₄H₁₀O | 74.12 | 200 mL | - | ACS Grade |
| Deionized Water | H₂O | 18.02 | 200 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~1.5 L | - | ACS Grade |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~500 mL | - | - |
Equipment
-
1 L three-neck round-bottom flask equipped with:
-
Overhead mechanical stirrer
-
Temperature probe
-
Addition funnel
-
Nitrogen inlet/outlet
-
-
Heating/cooling bath
-
2 L separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Vacuum oven
Synthesis Procedure
Step 1: Catalyst and Reagent Preparation
-
Catalyst Solution: In a 100 mL beaker, dissolve Copper(II) Sulfate Pentahydrate (2.50 g) and Sodium L-Ascorbate (3.96 g) in 100 mL of deionized water. Stir until a clear, pale-yellow solution is formed. Causality: The ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[6][17] This is safer and more convenient for large-scale work than handling potentially unstable Cu(I) salts.
Step 2: In Situ Generation of Methyl Azide CAUTION: This step generates methyl azide, a volatile and potentially explosive compound. Perform this procedure slowly and behind a blast shield. Ensure adequate cooling.
-
In a separate 500 mL flask, dissolve Sodium Azide (14.3 g) in DMSO (200 mL).
-
Cool the solution to 15-20°C in a water bath.
-
Slowly add Methyl Iodide (13.7 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. This mixture containing the in situ generated methyl azide will be used directly in the next step. Causality: Generating the azide in the reaction solvent and using it immediately avoids its hazardous isolation and purification.
Step 3: The Cycloaddition Reaction
-
To the 1 L three-neck flask, add tert-Butanol (200 mL), deionized water (100 mL), and Methyl Propiolate (16.8 g).
-
Begin vigorous stirring and sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen. Causality: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the reaction.
-
Add the catalyst solution prepared in Step 1 to the flask.
-
Using an addition funnel, add the methyl azide/DMSO solution from Step 2 dropwise over approximately 1-1.5 hours. A mild exotherm is expected; maintain the internal temperature between 25-35°C using a cooling bath if necessary.
-
After the addition is complete, let the reaction stir at room temperature for 12-16 hours.
Step 4: Reaction Monitoring
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: 3:1 Hexanes/Ethyl Acetate. The product will have a lower Rf than the starting methyl propiolate.
-
The reaction is complete when the starting alkyne is no longer detectable.
Step 5: Work-up and Extraction
-
Once complete, pour the reaction mixture into a 2 L separatory funnel containing 500 mL of deionized water and 500 mL of ethyl acetate.
-
Shake vigorously and allow the layers to separate. The deep blue/green color of the aqueous layer indicates the copper salts.
-
Drain the aqueous layer. Wash the organic layer sequentially with 2 x 250 mL of deionized water, and finally with 1 x 250 mL of brine. Causality: The water washes remove the DMSO, ascorbate, and copper salts. The brine wash removes residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude oil or solid.
Step 6: Purification by Crystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate (~100-150 mL).
-
Add hexanes (~200-300 mL) slowly until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold hexanes.
-
Dry the product in a vacuum oven at 40°C to a constant weight.
Characterization and Quality Control
A successful synthesis should yield a white crystalline solid with the following characteristics.
| Parameter | Expected Result |
| Typical Yield | 75-85% |
| Appearance | White crystalline solid |
| Melting Point | 198-199 °C[18] |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.05 (s, 1H, triazole-H), 4.25 (s, 3H, N-CH₃), 3.95 (s, 3H, O-CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 161.0 (C=O), 140.0 (C-CO₂Me), 130.0 (C-H), 52.5 (O-CH₃), 36.0 (N-CH₃) |
| MS (ESI+) | m/z: 142.06 [M+H]⁺ |
Analytical methods like HPLC should be validated for accuracy and precision to ensure reliable purity assessment.[19]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Low Conversion | 1. Inactive catalyst (Cu(I) oxidized).2. Insufficient mixing.3. Poor quality reagents. | 1. Add an additional portion (0.2 eq) of sodium ascorbate.2. Increase stirring speed.3. Verify purity of starting materials. |
| Low Yield after Work-up | 1. Incomplete reaction.2. Product loss during extraction (emulsion formation).3. Inefficient crystallization. | 1. Allow longer reaction time.2. Add brine to help break emulsions.3. Optimize crystallization solvent ratio; ensure slow cooling. |
| Product is Oily / Fails to Crystallize | Presence of impurities (e.g., residual DMSO, starting materials). | Re-dissolve in ethyl acetate, wash again with water/brine, and re-attempt crystallization. If necessary, purify via column chromatography (silica gel, hexanes/ethyl acetate gradient). |
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 13. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. scispace.com [scispace.com]
- 18. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 19. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Flow Chemistry Applications for the Synthesis of 1,2,3-Triazole Derivatives
Abstract
The 1,2,3-triazole core is a privileged structural motif in modern chemistry, with profound applications ranging from pharmaceutical sciences to materials and bioconjugation.[1][2][3][4] The advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized access to these heterocycles by offering high yields and perfect regioselectivity.[2][5][6] This application note details the transition of this powerful reaction from traditional batch processing to continuous flow chemistry. We provide an in-depth analysis of the principles, advantages, and practical execution of flow-based 1,2,3-triazole synthesis. Detailed, field-tested protocols for both heterogeneous and homogeneous catalytic systems are presented, designed for researchers, scientists, and drug development professionals seeking to leverage the enhanced safety, efficiency, and scalability of continuous flow processing.[1][4][6]
Introduction: The Synergy of Triazoles and Flow Chemistry
1,2,3-triazoles are lauded for their unique combination of properties: high chemical stability against hydrolysis, oxidation, and reduction, a significant dipole moment, and the ability to engage in hydrogen bonding, making them excellent pharmacophores and linkers.[2][5] The most direct route to their synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[6][7] While the thermal reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the discovery of Cu(I) catalysis by the Sharpless and Meldal groups provided a method to exclusively form the 1,4-isomer under mild conditions.[6][8]
Despite the reaction's robustness, scaling the synthesis of azides and their subsequent use in cycloadditions presents significant safety challenges in batch reactors due to the potential for thermal runaway and the explosive nature of many organic azides. Continuous flow chemistry directly addresses these limitations. By confining the reaction to the small volume of a microreactor or tube, flow systems offer superior heat and mass transfer, precise control over reaction parameters, and a significantly improved safety profile.[4][6][9] This enables reactions to be performed at elevated temperatures and pressures that would be hazardous in batch, often leading to dramatically accelerated reaction rates.[9][10]
Key Advantages of Flow Synthesis for 1,2,3-Triazoles:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially energetic azide intermediates.[6][11] In-situ generation and immediate consumption of azides become straightforward and safe.[4][12]
-
Rapid Reaction Optimization: The ability to quickly vary parameters like temperature, residence time, and stoichiometry allows for high-speed optimization of reaction conditions.
-
Improved Efficiency and Yield: Superior mixing and heat transfer prevent the formation of hotspots and byproducts, leading to cleaner reactions and higher yields.[6]
-
Seamless Scalability: Increasing production is achieved by running the system for longer periods or by "scaling out" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up.[6]
-
Facilitated Use of Heterogeneous Catalysts: Packed-bed reactors allow for the use of solid-supported catalysts, which simplifies product purification by eliminating catalyst contamination and allows for catalyst reuse.[5][13]
Experimental Workflow: System Configuration
A typical flow chemistry setup for triazole synthesis consists of several core components. The precise configuration depends on whether a heterogeneous or homogeneous catalyst is employed.
-
Pumps: Syringe pumps or HPLC pumps deliver precise and pulseless flows of the reactant solutions.
-
Mixer: A T-mixer or similar device ensures rapid and efficient mixing of the reactant streams before they enter the reactor.
-
Reactor: This is the heart of the system. It can be a stainless steel column packed with a heterogeneous catalyst (a "packed-bed reactor") or a coiled tube made of an inert material (PFA, stainless steel) or even copper, which can act as both reactor and catalyst.[5][12][14] The reactor is typically housed in a heating unit (e.g., a column oven or heating block).
-
Back-Pressure Regulator (BPR): A BPR maintains a set pressure within the system, which is crucial for preventing solvent boiling when operating above their atmospheric boiling points.[6]
-
Collection: The product stream exits the BPR and is collected for analysis and purification.
Protocol 1: Heterogeneous Catalysis with Copper-on-Charcoal (Cu/C)
This protocol describes a robust and highly efficient method using a commercially available, inexpensive, and recyclable heterogeneous catalyst. This approach minimizes copper contamination in the final product, often simplifying purification to a simple solvent evaporation step.[5][15]
Rationale
Using a packed bed of copper-on-charcoal provides a high surface area of catalytic Cu(I) sites. Dichloromethane (DCM) is an excellent solvent as it provides good solubility for a wide range of reactants and triazole products, preventing blockages.[5] The elevated temperature (110 °C) ensures a high reaction rate, allowing for short residence times and high throughput.[5]
Materials and Equipment
-
Catalyst: Copper-on-charcoal (Cu/C, 10 wt%).
-
Reactants: Phenyl azide, Phenylacetylene (as model substrates).
-
Solvent: Dichloromethane (DCM), HPLC grade.
-
Equipment: Flow chemistry system with at least one pump, a column heater, a packed-bed reactor column (e.g., 70 mm x 4 mm), and a back-pressure regulator.
Step-by-Step Methodology
-
Catalyst Packing: Carefully pack a stainless steel column with ~860 mg of copper-on-charcoal. Ensure the packing is uniform to avoid channeling.[5]
-
Reagent Preparation: Prepare a stock solution containing the azide (e.g., phenyl azide, 0.10 M) and the alkyne (e.g., phenylacetylene, 0.13 M) in DCM.[5] A slight excess of the alkyne is often used to ensure full conversion of the azide.
-
System Assembly: Install the packed column into the column heater. Set up the flow path from the pump, through the column, to the back-pressure regulator, and finally to a collection vial.
-
System Priming: Set the heater to 110 °C and the BPR to 10 bar. Pump pure DCM through the system until the temperature and pressure are stable.
-
Reaction Execution: Switch the pump input to the reagent stock solution. Set the flow rate to achieve the desired residence time (e.g., for a column with a 0.88 mL void volume, a flow rate of 0.41 mL/min gives a residence time of ~129 seconds).[5]
-
Collection & Work-up: Collect the product stream after the system has reached a steady state (typically after 3-5 reactor volumes have passed). The product, 1,4-diphenyl-1H-1,2,3-triazole, is typically obtained in high purity after simple evaporation of the solvent.[5][15]
-
Shutdown: After collection, flush the entire system with pure DCM until all reactants and products have been cleared.
Representative Data
| Entry | Azide | Alkyne | Residence Time (s) | Temp (°C) | Yield (%) | Citation |
| 1 | Phenyl azide | Phenylacetylene | 129 | 110 | 96 | [5][15] |
| 2 | Benzyl azide | Phenylacetylene | 129 | 110 | 98 | [5] |
| 3 | 1-Azidohexane | Phenylacetylene | 129 | 110 | 97 | [5] |
| 4 | 2,6-Dichlorobenzyl azide | Propiolic acid ethyl ester | 129 | 110 | 95 | [5] |
Table 1: Scope of the Cu/C catalyzed flow synthesis. Yields are isolated after solvent evaporation.
Protocol 2: In-Situ Azide Generation and Reaction in a Copper Tube Reactor
This advanced protocol maximizes safety by generating the organic azide in situ from a stable alkyl halide precursor and immediately reacting it in a copper tube that serves as both the reactor and the catalyst source.[12][14] This eliminates the need to handle, store, or transport potentially unstable organic azide solutions.[12]
Rationale
The reaction leverages a two-step, one-flow process. First, the alkyl halide reacts with sodium azide to form the organic azide. This intermediate is immediately subjected to the CuAAC reaction with the co-dissolved alkyne. The inner surface of the heated copper tubing provides the catalytic Cu(I) species required for the cycloaddition.[12][14] This integrated approach is inherently safer and more efficient than a stepwise batch process.
Materials and Equipment
-
Reactants: Benzyl bromide, Phenylacetylene, Sodium Azide (NaN₃).
-
Solvent: Acetonitrile/Water mixture.
-
Equipment: Flow chemistry system with two pumps, a T-mixer, a heated copper tube reactor (e.g., 10m length, 0.75 mm ID), and a BPR.
Step-by-Step Methodology
-
Reagent Preparation:
-
Solution A: Prepare a solution of the alkyl halide (e.g., benzyl bromide, 0.2 M) and the alkyne (e.g., phenylacetylene, 0.2 M) in acetonitrile.
-
Solution B: Prepare a solution of sodium azide (0.3 M, 1.5 equivalents) in a suitable solvent mixture like acetonitrile/water to ensure solubility.
-
-
System Assembly: Connect the two pumps to the T-mixer. Connect the output of the mixer to the inlet of the copper tube reactor, which is coiled and placed in a heater. Connect the reactor outlet to the BPR.
-
System Priming: Set the heater to 100 °C and the BPR to 10 bar. Prime both lines separately with their respective solvents before connecting to the mixer to avoid premature reaction.
-
Reaction Execution: Start pumping Solution A and Solution B simultaneously at equal flow rates (e.g., 0.1 mL/min each for a total flow of 0.2 mL/min). The streams combine in the T-mixer and enter the heated copper tube.
-
Collection & Work-up: Collect the product stream. The work-up may involve an aqueous wash to remove unreacted sodium azide and other salts, followed by extraction and solvent evaporation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient residence time or temperature. Catalyst deactivation. | Increase residence time (lower flow rate) or increase temperature. For Cu/C, the catalyst is robust but can be replaced if necessary.[5] |
| Reactor Clogging | Product precipitation. Low solubility of reactants. | Lower the concentration of reactants.[5][13] Switch to a solvent with higher solvating power for the product. |
| Inconsistent Results | Inaccurate pumping, temperature fluctuations. | Calibrate pumps. Ensure the reactor temperature is stable before starting the reaction. |
| Copper Leaching | (For heterogeneous systems) Catalyst degradation. | While minimal with Cu/C, if leaching is detected (ICP-MS), consider a scavenger column post-reactor.[13] |
Conclusion
The synthesis of 1,2,3-triazoles via CuAAC is exceptionally well-suited to continuous flow technology. The transition from batch to flow offers transformative improvements in safety, process control, and scalability.[1][4] Heterogeneous catalytic systems, such as the copper-on-charcoal packed-bed reactor, provide a robust, high-yielding, and easily purified route to a wide array of triazole derivatives.[5][16] Furthermore, advanced flow setups that combine in-situ azide generation with immediate cycloaddition in copper tube reactors represent the state-of-the-art in safe and efficient synthesis.[12] For any laboratory engaged in the synthesis of triazole-containing molecules for drug discovery or materials science, the adoption of flow chemistry is not merely an alternative, but a superior methodology.
References
- 1. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production [beilstein-journals.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. mdpi.com [mdpi.com]
- 9. Alkyne-azide cycloadditions with copper powder in a high-pressure continuous-flow reactor: high-temperature conditions versus the role of additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 12. vapourtec.com [vapourtec.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 1-methyl-1,2,3-triazole-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-methyl-1,2,3-triazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, providing troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered in the laboratory. Our focus is on providing scientifically sound, field-proven insights to optimize your reaction conditions and ensure reproducible, high-yield results.
I. Understanding the Core Synthesis: The Challenge of Regioselectivity
The synthesis of this compound hinges on the 1,3-dipolar cycloaddition of an azide and an alkyne. The primary challenge lies in achieving the desired 1,5-disubstituted regioisomer. The well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted product. Therefore, a different catalytic system is required to obtain the 1,5-regioisomer.
The most effective and widely adopted method for the synthesis of 1,5-disubstituted 1,2,3-triazoles is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2][3] Ruthenium(II) complexes, such as [CpRuCl] compounds (e.g., CpRuCl(COD) or Cp*RuCl(PPh₃)₂), are highly effective in catalyzing the reaction between azides and terminal alkynes to selectively produce 1,5-disubstituted 1,2,3-triazoles.[1][2][3] The proposed mechanism involves an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the triazole product.[1][3]
This guide will focus on the RuAAC approach for the synthesis of this compound.
II. Synthetic Strategies: Pre-methylation vs. Post-cycloaddition Methylation
There are two primary strategies to consider for the introduction of the N-methyl group on the triazole ring:
-
Pre-methylation: This approach utilizes methyl azide as the starting material in the RuAAC reaction with methyl propiolate.
-
Post-cycloaddition Methylation: This strategy involves an initial RuAAC reaction between a suitable azide (e.g., benzyl azide or trimethylsilyl azide) and methyl propiolate, followed by deprotection (if necessary) and subsequent N-methylation of the resulting triazole.
The choice between these strategies depends on the availability and handling of starting materials, as well as potential challenges with regioselectivity during the N-methylation step.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired 1,5-Disubstituted Triazole
| Potential Cause | Recommended Solution(s) |
| Inactive Catalyst | The Ruthenium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored catalyst. Consider using a more reactive catalyst like Cp*RuCl(COD), which can be effective even at room temperature.[1] |
| Incorrect Reaction Temperature | While some RuAAC reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. If the reaction is sluggish, consider increasing the temperature to 40-80 °C.[4] |
| Poor Quality Starting Materials | Ensure that the methyl propiolate and the azide starting material are pure. Impurities can inhibit the catalyst. Methyl propiolate can be prone to polymerization, especially if not stored properly. |
| Inappropriate Solvent | Non-protic solvents such as toluene, benzene, or dichloroethane (DCE) are generally preferred for RuAAC reactions.[5] Protic solvents can lead to low yields and side product formation.[5] |
| Catalyst Deactivation by Azide | The catalyst should not be premixed with the azide in the absence of the alkyne, as this can lead to the formation of a stable ruthenium tetraazadiene complex, deactivating the catalyst.[5] |
Problem 2: Formation of the Undesired 1,4-Regioisomer
| Potential Cause | Recommended Solution(s) |
| Copper Contamination | Traces of copper salts can catalyze the competing CuAAC reaction, leading to the formation of the 1,4-isomer. Ensure all glassware is scrupulously clean and free of copper residues. |
| Incorrect Catalyst System | Verify that you are using a ruthenium-based catalyst system. Copper-based systems will favor the 1,4-isomer. |
Problem 3: Difficulty in N-Methylation (Post-cycloaddition Strategy)
| Potential Cause | Recommended Solution(s) |
| Incomplete Deprotonation | The triazole N-H is acidic, but requires a sufficiently strong base for complete deprotonation. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO. |
| Mixture of N-Methylated Isomers | Alkylation of the triazole ring can potentially occur at different nitrogen atoms (N1, N2, or N3). The regioselectivity is influenced by the substrate, alkylating agent, solvent, and base. Careful optimization of reaction conditions may be necessary. Analysis of the crude product by ¹H NMR is crucial to determine the isomeric ratio. |
| Over-alkylation (Quaternization) | Using a large excess of the methylating agent (e.g., methyl iodide) can lead to the formation of a quaternary triazolium salt. Use a controlled stoichiometry of the methylating agent (typically 1.05-1.2 equivalents). |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best ruthenium catalyst to use for this synthesis?
A1: Both CpRuCl(PPh₃)₂ and CpRuCl(COD) are effective catalysts for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[1][3] Cp*RuCl(COD) is often more reactive and can catalyze the reaction at lower temperatures, sometimes even at room temperature.[1]
Q2: Can I use an internal alkyne in a RuAAC reaction?
A2: Yes, a significant advantage of RuAAC over CuAAC is its ability to catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles.[1][2]
Q3: My reaction is very slow. What can I do to speed it up?
A3: If your reaction is proceeding slowly at room temperature, you can try gently heating the reaction mixture to 40-80 °C. Ensure your catalyst is active and that your starting materials and solvent are pure and anhydrous.
Q4: How do I prepare methyl azide for the pre-methylation strategy?
A4: Methyl azide is a potentially explosive and volatile compound and should be handled with extreme caution. It can be prepared in situ from sodium azide and a methylating agent like dimethyl sulfate or methyl iodide in a suitable solvent. It is often used as a solution in the reaction solvent without isolation. Always consult safety protocols and perform the reaction in a well-ventilated fume hood behind a blast shield.
Q5: What is the best way to purify the final product?
A5: Purification of this compound can typically be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.
V. Experimental Protocols
Protocol 1: Synthesis of this compound via RuAAC (Pre-methylation Strategy)
This protocol is adapted from established procedures for RuAAC reactions.[4]
Materials:
-
Methyl propiolate
-
Methyl azide (prepared in situ or as a solution)
-
CpRuCl(COD) (or CpRuCl(PPh₃)₂)
-
Anhydrous dichloroethane (DCE) or toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add methyl propiolate (1.0 eq).
-
Dissolve the methyl propiolate in anhydrous DCE or toluene.
-
To this solution, add a solution of methyl azide (1.1 eq) in the same solvent.
-
Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-2 mol%) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Post-cycloaddition N-Methylation
This protocol is a general procedure that can be adapted for the N-methylation of the triazole ring.
Materials:
-
Methyl 1H-1,2,3-triazole-5-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend Methyl 1H-1,2,3-triazole-5-carboxylate (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-methylated regioisomers.
VI. Visualization of Workflows
General Workflow for RuAAC Synthesis
Caption: Workflow for the RuAAC synthesis of the target molecule.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
VII. References
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides. Journal of the American Chemical Society, 127(46), 15998-15999. Available at: --INVALID-LINK--
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. Available at: --INVALID-LINK--
-
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337-5339. Available at: --INVALID-LINK--
-
Oakdale, J. R., & Fokin, V. V. (2012). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 89, 327. Available at: --INVALID-LINK--
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. Available at: --INVALID-LINK--
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: --INVALID-LINK--
-
Zhang, L., et al. (2005). A Ruthenium-Catalyzed [3+2] Cycloaddition of Azides and Alkynes. Angewandte Chemie International Edition, 44(48), 8015-8019. Available at: --INVALID-LINK--
-
Majireck, M. M., & Weinreb, S. M. (2006). The N-Alkylation of 1,2,3-Triazoles. The Journal of Organic Chemistry, 71(23), 8680-8683. Available at: --INVALID-LINK--
-
Ferrini, S., et al. (2014). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. The Journal of Organic Chemistry, 79(17), 8084-8093. Available at: --INVALID-LINK--
-
O'Brien, C. J., et al. (2014). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 114(16), 8007-8049. Available at: --INVALID-LINK--
References
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.chalmers.se [research.chalmers.se]
Technical Support Center: Strategic Synthesis of 1,5-Disubstituted Triazoles
Welcome to the Technical Support Center for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes towards the 1,5-regioisomer, a crucial building block in modern chemistry. Here, we dissect the nuances of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), providing in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common experimental hurdles and elevate your synthetic success.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding the 1,4-disubstituted triazole, but I need the 1,5-isomer. What am I doing wrong?
A1: This is a classic regioselectivity challenge. The formation of the 1,4-isomer is characteristic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). To obtain the 1,5-isomer, you must employ a ruthenium-based catalyst system. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through a different mechanistic pathway, which selectively furnishes the 1,5-disubstituted product.[1][2] Ensure that your reaction is completely free of any copper contamination, as even trace amounts can catalyze the formation of the 1,4-isomer.
Q2: What is the fundamental difference between CuAAC and RuAAC that dictates the regioselectivity?
A2: The divergence in regioselectivity stems from their distinct reaction mechanisms. In CuAAC, the reaction proceeds via a copper-acetylide intermediate. In contrast, the RuAAC reaction involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[2][3] The regioselectivity of the RuAAC is determined during this oxidative coupling step, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[2][4] This is followed by reductive elimination to yield the 1,5-triazole.[2][3]
Q3: Can I use internal alkynes in the RuAAC reaction?
A3: Yes, a significant advantage of the RuAAC over the CuAAC is its ability to effectively catalyze the cycloaddition of internal alkynes, providing access to fully substituted 1,2,3-triazoles.[3][5][6] The CuAAC reaction is generally limited to terminal alkynes due to its reliance on the formation of a copper-acetylide intermediate from the terminal alkyne proton.[5]
Q4: Is an inert atmosphere always necessary for the RuAAC reaction?
A4: It is highly recommended. The RuAAC reaction, particularly when using catalysts like CpRuCl(COD), is sensitive to atmospheric oxygen, which can lead to catalyst degradation and a drastic reduction in yield.[5][7] While some catalysts, such as CpRuCl(PPh₃)₂, have shown less sensitivity to oxygen, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is a best practice to ensure reproducibility and maximize yield.[5][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.
Issue 1: Low or No Yield of the 1,5-Triazole Product
If you are experiencing low or no yield of your desired 1,5-disubstituted triazole, consider the following troubleshooting steps, starting with the most likely culprits.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in RuAAC reactions.
Issue 2: Formation of the 1,4-Isomer as a Significant Byproduct
While RuAAC is highly regioselective for the 1,5-isomer, the formation of the 1,4-isomer can occur under certain conditions.
Potential Causes & Solutions:
-
Copper Contamination: As mentioned in the FAQs, even trace amounts of copper can catalyze the competing CuAAC reaction.
-
Solution: Use dedicated glassware for ruthenium catalysis that has not been exposed to copper salts. If necessary, acid-wash your glassware to remove any metal residues.
-
-
Sterically Hindered Azides: Extremely bulky azides can sometimes override the inherent preference of the ruthenium catalyst, leading to the formation of the 1,4-isomer or a mixture of regioisomers.[8]
-
Solution: If your azide substrate is particularly bulky, you may need to accept a lower regioselectivity. Alternatively, redesigning the synthetic route to place the bulky group on the alkyne partner, if possible, may improve the outcome.
-
-
Reaction with 1-Haloalkynes: The use of 1-haloalkynes with Cp-based ruthenium catalysts (not the standard Cp* versions) has been shown to yield 1,4-disubstituted 5-halogenated 1,2,3-triazoles.[9] The steric bulk of the Cp* ligand is detrimental in this specific reaction.[9]
-
Solution: Be aware of this exception to the general regioselectivity rule. If you are working with 1-haloalkynes, the choice of the cyclopentadienyl ligand on the ruthenium catalyst will dictate the regiochemical outcome.
-
Issue 3: Difficulty with Specific Substrate Classes
Certain types of azides and alkynes are known to be more challenging in RuAAC reactions.
| Substrate Class | Common Problem | Recommended Solution |
| Aryl Azides | Low yields and byproduct formation, especially with electron-withdrawing groups.[5][10] | Switch to the [Cp*RuCl]₄ catalyst in DMF .[10] Microwave irradiation (e.g., 90-110 °C) can significantly improve yields and reduce reaction times.[10] |
| Tertiary Azides | Significantly less reactive than primary or secondary azides, leading to low conversions.[4] | Increase catalyst loading and/or reaction temperature and time. However, be aware that these substrates are inherently less suitable for RuAAC. |
| Protic Solvents | Yields are substantially lower when the reaction is performed in protic solvents like water or alcohols.[5] | Use aprotic solvents such as toluene, THF, dioxane, or DMF.[5] |
Issue 4: Product Purification Challenges
Separating the desired 1,5-isomer from the 1,4-isomer and other reaction components can be challenging.
-
Chromatography:
-
Normal Phase (Silica Gel): The 1,4- and 1,5-isomers often have very similar polarities. A careful selection of the eluent system is crucial. Often, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is effective. Adding a small percentage of an even more polar solvent like methanol can sometimes improve separation.
-
Reverse Phase (C18): For more polar triazoles, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may provide better separation.
-
-
Trituration/Recrystallization: If the desired 1,5-isomer is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., hexanes, diethyl ether) can be an effective purification method.[7] Recrystallization from a suitable solvent system can also yield highly pure product.
Experimental Protocols
General Protocol for RuAAC
This protocol provides a general starting point for the synthesis of a 1,5-disubstituted triazole using Cp*RuCl(COD) as the catalyst.
Catalyst Comparison
| Catalyst | Key Characteristics |
| CpRuCl(PPh₃)₂ | More stable to air but generally requires higher temperatures (60-80 °C) or longer reaction times.[5] |
| CpRuCl(COD) | More reactive, often allowing for reactions at room temperature with shorter reaction times.[5] More sensitive to oxygen.[7] |
| [Cp*RuCl]₄ | Particularly effective for challenging aryl azides, often used in DMF with microwave heating.[5][10] |
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the azide (1.0 equiv) and the alkyne (1.05-1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a suitable degassed aprotic solvent (e.g., toluene, THF, 1,2-dichloroethane) via syringe to achieve a concentration of 0.1-0.5 M.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%). Add the required amount of the catalyst solution to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by trituration/recrystallization.
Reaction Monitoring and Characterization Workflow
Caption: General workflow for reaction monitoring and product isolation.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methylation of 1H-1,2,3-Triazole-5-Carboxylates
Welcome to the technical support guide for the methylation of 1H-1,2,3-triazole-5-carboxylates. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific alkylation. The inherent asymmetry of the 1,2,3-triazole ring presents a significant challenge in achieving regioselective methylation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you minimize side reactions and maximize the yield of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common challenges encountered during the methylation of 1H-1,2,3-triazole-5-carboxylates in a practical question-and-answer format.
Question 1: My primary side products are regioisomers. How can I control the N-1 vs. N-2 methylation site?
Answer: The formation of a mixture of N-1 and N-2 methylated isomers is the most prevalent issue. The regioselectivity is a delicate balance of electronic, steric, and solvent effects. The 1,2,3-triazole anion is a non-symmetric nucleophile, and alkylation can occur at either the N-1 or N-2 position.
Causality & Mechanism: The N-2 position is often kinetically favored due to its higher nucleophilicity and steric accessibility.[1][2] However, the thermodynamic stability of the resulting products can vary. Several factors influence the final isomer ratio:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO tend to favor the formation of N-2 isomers.[2] These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive triazole anion, where the kinetically favored N-2 attack predominates. Protic solvents (e.g., ethanol) can hydrogen-bond with the triazole anion, influencing the nucleophilicity of the different nitrogen atoms and often leading to poorer selectivity.[2]
-
Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Na₂CO₃) determines the counter-ion (Na⁺, K⁺). The nature of this ion can influence the aggregation state of the triazolide salt and its precise location, thereby sterically or electronically guiding the incoming electrophile. Weaker bases like Na₂CO₃ in DMF have been shown to provide high N-2 selectivity.[2]
-
Steric Hindrance: While the methyl group is small, bulky substituents on the triazole ring can sterically hinder the N-1 position, thus favoring N-2 alkylation. Conversely, very bulky alkylating agents may show altered selectivity.
-
Temperature: Lower temperatures generally enhance selectivity by favoring the pathway with the lower activation energy, which is often the N-2 methylation.
Recommended Actions:
-
Solvent Optimization: Switch to a polar aprotic solvent like DMF or DMSO.
-
Base Selection: Use a milder base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) can be effective but may lead to lower selectivity.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetic product.
Question 2: I am observing a significant amount of a third, more polar byproduct, which I suspect is a quaternized salt. How can I prevent this over-methylation?
Answer: Over-methylation occurs when the N-methylated triazole product, which is still nucleophilic, reacts with another equivalent of the methylating agent (e.g., methyl iodide) to form a quaternary triazolium salt. This is a common side reaction, especially if reaction conditions are not carefully controlled.[3]
Causality & Mechanism: The N-methylated triazole product can be further alkylated at one of the remaining ring nitrogens. This SN2 reaction forms a charged triazolium species, which is typically highly polar and water-soluble.
Recommended Actions:
-
Control Stoichiometry: Use a slight excess (no more than 1.1 to 1.2 equivalents) of the methylating agent. Adding the methylating agent slowly (e.g., via syringe pump) can help maintain its low concentration and disfavor the second alkylation.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material. Stop the reaction as soon as the starting triazole is consumed to prevent the product from reacting further.
-
Lower the Temperature: Conducting the reaction at a reduced temperature will slow down the rate of both the desired methylation and the undesired quaternization. Since the second methylation step often has a higher activation energy, lowering the temperature can significantly reduce the formation of the quaternary salt.
Question 3: My reaction is sluggish and incomplete, with significant recovery of the starting 1H-1,2,3-triazole-5-carboxylate. What is causing this?
Answer: Incomplete conversion is typically due to insufficient deprotonation of the triazole N-H proton, which is a prerequisite for alkylation.
Causality & Mechanism: The pKa of the 1H-1,2,3-triazole N-H is approximately 9.3. The chosen base must be strong enough to deprotonate it effectively. If the base is too weak (e.g., triethylamine), the equilibrium will favor the starting materials, leading to low conversion.[3] Additionally, moisture in the reagents or solvent can quench the base or the triazolide anion.
Recommended Actions:
-
Select a Stronger Base: Ensure your base is adequate. Sodium hydride (NaH), sodium methoxide (NaOMe), or potassium carbonate (K₂CO₃) are common and effective choices.[3]
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., using molecular sieves) and ensure your glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Increase Temperature: If using a weaker base like K₂CO₃, gently heating the reaction (e.g., to 40-60 °C) can often drive the reaction to completion.
Question 4: How can I reliably separate the N-1 and N-2 methylated regioisomers for characterization?
Answer: Separation of the N-1 and N-2 regioisomers is almost always achieved using silica gel column chromatography. The key is that the two isomers often have different polarities.
Expert Insight: Typically, N-2 alkylated 1,2,3-triazoles are less polar than their N-1 counterparts.[4] This difference in polarity can be exploited for chromatographic separation.
Recommended Actions:
-
Column Chromatography: Use a silica gel column with a gradient elution system, starting with a less polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity.
-
TLC Analysis: Carefully develop a TLC solvent system that shows good separation between the two spots corresponding to your isomers before attempting a large-scale column.
-
Characterization: After separation, confirm the identity of each isomer using NMR spectroscopy. 2D NMR techniques like NOESY can be definitive. A Nuclear Overhauser Effect (NOE) between the N-methyl protons and the C-5 proton (if present, or a substituent at C-5) is indicative of the N-1 isomer. The absence of this correlation suggests the N-2 isomer.
Process Visualization: Reaction & Troubleshooting Pathways
The following diagrams illustrate the chemical transformations and a logical troubleshooting workflow.
Caption: Reaction scheme for triazole methylation and common side reactions.
Caption: A troubleshooting decision tree for methylation reactions.
Data Summary: Influence of Conditions on Regioselectivity
The following table summarizes literature findings on how reaction parameters can influence the isomeric ratio of products. This serves as a quick reference for reaction optimization.
| Methylating Agent | Base | Solvent | Temperature | Typical N-1 : N-2 Ratio | Reference |
| Methyl Iodide | Na₂CO₃ | DMF | Room Temp | Highly N-2 selective (<6% N-1) | [2] |
| Methyl Iodide | Na₂CO₃ | Ethanol | Room Temp | ~70 : 30 (N-2 : N-1) | [2] |
| Ethyl Chloroacetate | Et₃N | DMF | Room Temp | 17 : 83 (N-1 : N-2) | [1] |
| Ethyl Bromide | Na⁺ salt | (not specified) | (not specified) | 33 : 67 (N-1 : N-2) | [5] |
Note: Ratios are approximate and can vary based on the specific triazole substrate.
Frequently Asked Questions (FAQs)
-
Q: What is the best all-around methylating agent for this reaction?
-
A: Methyl iodide (MeI) is the most commonly used and is highly reactive.[6] However, it is toxic and a suspected carcinogen, so it must be handled with extreme care in a fume hood. Dimethyl sulfate (DMS) is another option but is also highly toxic. For safer alternatives, trimethylsilyldiazomethane (TMS-diazomethane) can be used to methylate carboxylic acids to esters and can sometimes methylate heterocycles, though it is more expensive.[7] Diazomethane itself is highly effective but is explosive and requires specialized equipment for its generation.[8] For most applications, methyl iodide remains the standard choice with appropriate safety precautions.
-
-
Q: Can I methylate the triazole before forming the carboxylate?
-
A: Yes, and this is sometimes a preferred strategy. Methylating the parent 1H-1,2,3-triazole and then separating the N-1 and N-2 isomers can be easier. Subsequent functionalization at the C-5 position (e.g., via lithiation and quenching with CO₂) can then provide the desired carboxylate. This avoids potential side reactions involving the ester group.
-
-
Q: How do I definitively distinguish between the N-1 and N-2 isomers using NMR?
-
A: While ¹H and ¹³C chemical shifts can provide clues, the most reliable method is a 2D NOESY (or 1D NOE) experiment. For the N-1 isomer, you should observe a spatial correlation (a cross-peak in the NOESY spectrum) between the protons of the N-methyl group and the proton at the C-5 position of the triazole ring (or protons on a C-5 substituent). This correlation is absent in the N-2 isomer due to the larger distance.[9][10]
-
Validated Experimental Protocol: Regioselective N-2 Methylation
This protocol is designed to favor the formation of the N-2 methylated product, methyl 2-methyl-2H-1,2,3-triazole-5-carboxylate.
Materials:
-
Methyl 1H-1,2,3-triazole-5-carboxylate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Carbonate (Na₂CO₃), finely powdered and dried
-
Methyl Iodide (MeI)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line, syringe
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add methyl 1H-1,2,3-triazole-5-carboxylate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (to make a ~0.2 M solution) followed by sodium carbonate (1.5 eq). Stir the suspension vigorously for 15 minutes at room temperature.
-
Methylation: Cool the flask to 0 °C using an ice bath. Slowly add methyl iodide (1.2 eq) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate/hexanes), checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes to separate the less polar N-2 isomer from the more polar N-1 isomer and any other impurities.
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and MS to confirm their structure and purity.
References
- 1. scielo.br [scielo.br]
- 2. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodomethane - Wikipedia [en.wikipedia.org]
- 7. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 8. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 1-methyl-1,2,3-triazole-5-carboxylate
Welcome to the technical support guide for the purification of Methyl 1-methyl-1,2,3-triazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. The synthesis of this compound, particularly the N-methylation step, frequently yields a mixture of regioisomers, making purification a critical and often challenging step.
This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your purification workflows.
Troubleshooting Guide: Tackling Common Purification Hurdles
This section addresses specific problems that can arise during the purification of this compound.
Q1: My ¹H NMR spectrum shows multiple N-methyl singlets and triazole proton signals. What's going on?
A1: This is the most common challenge and almost certainly indicates the presence of regioisomers . The methylation of the parent 1H-1,2,3-triazole ring can occur on different nitrogen atoms, leading to a mixture of products, primarily the 1-methyl, 2-methyl, and 3-methyl isomers.
-
Causality & Rationale: The electronic properties of the triazole ring allow the alkylating agent (e.g., methyl iodide) to react at different nitrogen positions. The ratio of these isomers depends heavily on reaction conditions such as the base, solvent, and temperature used. Each unique isomer will have a distinct chemical environment for its N-methyl and triazole protons, resulting in separate signals in the NMR spectrum. A similar challenge is observed in the synthesis of the related methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, where multiple isomers are formed and require chromatographic separation.[1]
-
Solution: The most effective method for separating these isomers is silica gel column chromatography . The isomers typically have sufficient differences in polarity to be resolved.
-
Elution Order: The polarity of N-methylated triazoles can vary. Often, the 1-methyl isomer is less polar than the 2-methyl isomer due to differences in the molecule's dipole moment. You must perform careful Thin-Layer Chromatography (TLC) analysis to determine the optimal eluent system for separation.
-
Q2: I've isolated my product, but it's an oil instead of the expected solid. How can I induce crystallization?
A2: "Oiling out" is a frequent issue in organic synthesis, often caused by the presence of impurities that depress the melting point or by residual solvent.[2]
-
Causality & Rationale: Even small amounts of isomeric impurities or solvents can disrupt the formation of a stable crystal lattice, resulting in an oil. The goal is to either remove these impurities or provide a thermodynamic incentive for crystallization to occur.
-
Solutions:
-
Re-purify: The most robust solution is to re-purify the oil using column chromatography to ensure all isomers and byproducts are removed.
-
Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, add a non-polar "anti-solvent" (e.g., hexanes or diethyl ether) dropwise while stirring vigorously. If the product is insoluble in the anti-solvent, it should precipitate as a solid. This process effectively "washes" the impurities into the solvent phase.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated oil to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Q3: My recovery yield from column chromatography is very low. What can I do to improve it?
A3: Low recovery from column chromatography can stem from several factors, from improper column preparation to suboptimal eluent selection.
-
Causality & Rationale: The product may be irreversibly adsorbing to the silica gel (if it's highly polar), eluting too slowly and broadly, or being lost during sample loading and fraction collection. The ratio of crude material to silica gel is also critical; overloading the column is a common cause of poor separation and yield loss.[4]
-
Optimization Workflow:
Caption: Workflow for troubleshooting low chromatography yields.
Frequently Asked Questions (FAQs)
This section covers general questions about the purification and handling of this compound.
Q4: What are the primary purification techniques for this compound?
A4: The two most effective and commonly used techniques are silica gel column chromatography and recrystallization .[4]
-
Column Chromatography: This is essential for the initial purification, especially for separating the regioisomers that form during the N-methylation step.[1][5]
-
Recrystallization: This is an excellent final step to achieve high purity and obtain crystalline material, provided the isomeric impurities have already been removed. It is less effective for separating isomers with very similar solubility profiles.[3][6]
Q5: How do I choose the right solvent system for column chromatography?
A5: The key is to perform analytical TLC first to find a solvent system that provides good separation between your desired product and its impurities.
-
Rationale: The goal is to find a mobile phase that moves your target compound to an Rƒ (retention factor) value of approximately 0.25-0.35, with clear separation from other spots. This Rƒ value generally translates well to bulk column separation.
-
Recommended Solvent Systems: Given the polarity of the triazole ring and the ester group, start with moderately polar systems and adjust as needed.
| Stationary Phase | Eluent System (Mobile Phase) | Polarity | Typical Application | Reference |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | Low to High | Excellent starting point for separating isomers. | [7] |
| Silica Gel | Dichloromethane / Methanol (gradient) | Medium to High | For more polar compounds that don't move in EtOAc. | [5] |
| Silica Gel | Toluene / Acetone (with 1% Triethylamine) | Medium | The amine base can prevent peak tailing on acidic silica. | [5] |
Q6: What are the best solvents for recrystallizing my product?
A6: An ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[3] For triazole esters, common choices include alcohols or alcohol/ester mixtures.
-
Recommended Solvents:
-
Workflow for Solvent Selection:
Caption: Decision workflow for selecting a recrystallization solvent.
Q7: How can I definitively assess the purity of my final product?
A7: While NMR and TLC are excellent qualitative tools, High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of compounds like this.[9][10]
-
Rationale: HPLC offers superior resolution compared to TLC and can detect impurities that may not be visible by NMR if they lack protons or are present at low concentrations. A purity assessment by HPLC (e.g., reporting area % at a specific wavelength) is essential for publications and regulatory submissions.
-
Typical HPLC Conditions:
-
Mode: Reversed-Phase HPLC (RP-HPLC) is most common.
-
Stationary Phase: C18 column.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.
-
Detection: UV detection, typically between 210-254 nm.
-
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
-
TLC Analysis: Develop a TLC system using a Hexane/Ethyl Acetate mixture. Find a ratio where the main product spots have Rƒ values between 0.2 and 0.4 and are well-separated.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 95:5 Hexane/EtOAc). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (e.g., 1g) in a minimal volume of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel (2-3g), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis. For example, start with 95:5 Hexane/EtOAc, move to 90:10, then 80:20, etc.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure desired isomer.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from a Mixed Solvent System (Methanol/Diethyl Ether)
-
Dissolution: Place the purified, semi-pure product into an Erlenmeyer flask. Add a minimal amount of hot methanol dropwise, with swirling, until the solid just dissolves.
-
Induce Precipitation: While the solution is still warm, add diethyl ether (the anti-solvent) dropwise until the solution becomes faintly and persistently turbid.
-
Clarification: Gently warm the flask to re-dissolve the precipitate, creating a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities. Allow the crystals to air-dry on the filter or in a vacuum oven.
References
- 1. Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Regioselectivity Issues in the Synthesis of N-Substituted Triazoles
Welcome to the technical support center for N-substituted triazole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with regioselectivity in azide-alkyne cycloaddition reactions. Here, we provide expert insights, troubleshooting protocols, and validated experimental procedures to help you achieve your desired triazole regioisomer with high fidelity.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding regioselectivity in triazole synthesis.
Q1: Why is regioselectivity a problem in triazole synthesis?
A1: The classic thermal Huisgen 1,3-dipolar cycloaddition between an azide and an unsymmetrical alkyne often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[1] This lack of selectivity arises because the reaction proceeds through a concerted mechanism where the frontier molecular orbital (HOMO-LUMO) interactions for both possible orientations are energetically similar, leading to poor regiocontrol.[2]
Q2: What are the primary methods to control regioselectivity?
A2: The two most powerful and widely used methods are metal-catalyzed azide-alkyne cycloadditions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of "click chemistry" and selectively produces 1,4-disubstituted 1,2,3-triazoles.[1][3]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides complementary regioselectivity, yielding 1,5-disubstituted 1,2,3-triazoles.[1][3][4]
Q3: How do copper and ruthenium catalysts enforce opposite regioselectivity?
A3: The catalysts operate through distinct mechanisms.
-
In CuAAC , the reaction proceeds through a copper-acetylide intermediate. The azide adds to this intermediate in a stepwise fashion, with steric and electronic factors strongly favoring the pathway that leads to the 1,4-isomer.[5][6]
-
In RuAAC , the mechanism involves the formation of a six-membered ruthenacycle intermediate via oxidative coupling.[1][4] Subsequent reductive elimination forms the triazole ring, with the regiochemical outcome dictated by the initial ruthenacycle formation, favoring the 1,5-isomer.[4]
Q4: Can I use internal (disubstituted) alkynes in these reactions?
A4: It depends on the catalyst. CuAAC is generally limited to terminal alkynes because the mechanism requires the formation of a copper-acetylide from a terminal C-H bond.[5][7] In contrast, RuAAC is highly effective for both terminal and internal alkynes, providing a reliable route to fully substituted 1,4,5-trisubstituted triazoles.[1][4][7]
Q5: Are there any metal-free methods to achieve regioselectivity?
A5: Yes, though they are often more substrate-dependent. Options include:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Uses strained cyclooctynes to react with azides without a catalyst. This is invaluable for biological applications where metal toxicity is a concern.[8]
-
Organocatalysis: Certain organic promoters or reaction conditions can favor one isomer over another, but the scope can be limited.[8]
-
Alternative Lewis Acid Catalysis: For instance, FeCl₃ has been reported to catalyze the 1,3-dipolar cycloaddition to favor 1,5-disubstituted triazoles.[9]
Catalyst Selection Guide
Choosing the correct catalytic system is the most critical decision for controlling regioselectivity. The flowchart and table below will guide your selection process.
Decision Workflow for Catalyst Selection
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in copper-catalyzed azide-alkyne cycloaddition reactions
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. As a cornerstone of "click chemistry," this reaction is prized for its efficiency and reliability in fields from drug discovery to materials science.[1][2] However, like any powerful tool, its success hinges on proper technique and an understanding of its core components. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring high yields and reproducible results.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common and critical issues that can lead to low or no product yield. Start your troubleshooting here.
Q1: My CuAAC reaction has failed or is giving very low yields. What are the most common culprits?
When a CuAAC reaction underperforms, the issue can almost always be traced back to one of three areas: the catalyst's integrity, the quality of the reagents, or the reaction environment.
-
Inactive Copper Catalyst: The catalytically active species is Copper(I) (Cu(I)). This oxidation state is unstable and highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in your solvents.[2][3] Disproportionation to Cu(II) and Cu(0) can also occur.[2] Without a sufficient concentration of Cu(I), the reaction rate will plummet.
-
Degraded Reducing Agent: When generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), a reducing agent is essential. Sodium ascorbate is the most common choice, but its solutions are prone to degradation by oxidation, especially when exposed to air and light.[4][5] Using an old or discolored (yellow/brown) solution of sodium ascorbate is a frequent cause of reaction failure.[4]
-
Oxygen Contamination: Dissolved oxygen is the primary enemy of the CuAAC reaction. It directly oxidizes and deactivates the Cu(I) catalyst.[6] Insufficiently degassed solvents are a major source of oxygen contamination and reaction failure.
-
Reagent Purity: The purity of the azide and alkyne starting materials is critical. Impurities can complex with the copper catalyst or participate in side reactions. Azides, in particular, can be unstable over time.[7]
-
Suboptimal Reagent Order of Addition: The sequence in which you add your reagents matters significantly. Adding the sodium ascorbate before the ligand has had time to complex with the copper can lead to the precipitation of insoluble copper species, effectively removing the catalyst from the reaction.[8][9]
Q2: What is the role of the ligand and can I run the reaction without one?
While the reaction can proceed without a ligand, their use is highly recommended for achieving optimal rates and yields, especially in demanding applications like bioconjugation.[10]
Key Functions of a Ligand:
-
Stabilization: Ligands, particularly nitrogen-based chelators like TBTA and THPTA, coordinate with the Cu(I) ion. This complexation protects the copper from oxidation and disproportionation, thereby maintaining a higher concentration of the active catalyst throughout the reaction.[11][12][13]
-
Rate Acceleration: Ligands can accelerate the reaction rate by orders of magnitude compared to the ligand-free process.[10][14] This allows reactions to be run at lower temperatures and with lower catalyst concentrations.
-
Preventing Side Reactions: By stabilizing the Cu(I) species, ligands help suppress unwanted side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling).[2][7]
-
Improving Solubility & Biocompatibility: Water-soluble ligands like THPTA are essential for reactions in aqueous media and bioconjugation, preventing copper precipitation and reducing its cytotoxicity.[12][14][15]
Running the reaction without a ligand increases its sensitivity to oxygen, often requires higher catalyst loading, and proceeds at a much slower rate.[10]
Q3: My sodium ascorbate solution is slightly yellow. Can I still use it?
No. A yellow or brown tint in your sodium ascorbate solution is a clear indicator of oxidation to dehydroascorbic acid and other byproducts.[4][5] An oxidized solution has lost its reducing capability and will not efficiently convert the Cu(II) precursor to the active Cu(I) catalyst. This is one of the most common and easily rectified causes of reaction failure.
Trustworthiness Check: Always prepare sodium ascorbate solutions fresh before each experiment using high-purity, solid reagent and degassed water or buffer. The solution should be colorless.[3][4] Do not store stock solutions for long periods unless they are properly aliquoted and stored under inert gas at -20°C or below.[4]
Section 2: Troubleshooting Guide - Reagent & Catalyst Issues
This section provides a deeper dive into problems related to specific reaction components.
Q4: How do I choose the right copper source and ligand for my reaction?
The choice depends primarily on your solvent system and substrates. The most common method involves generating Cu(I) in situ from a Cu(II) salt and a reducing agent, as it is more convenient and reproducible than using potentially oxidized Cu(I) salts like CuBr or CuI.[16]
| Copper Source | Ligand | Recommended Solvent(s) | Pros | Cons |
| CuSO₄ + Na-Ascorbate | TBTA (Tris(benzyltriazolylmethyl)amine) | Organic (DMF, DMSO, THF), t-BuOH/H₂O mixtures | Highly effective, accelerates reaction significantly in organic media.[12][17] | Poor water solubility limits use in purely aqueous systems and bioconjugation.[12][14] |
| CuSO₄ + Na-Ascorbate | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous (Buffers), H₂O/Co-solvent mixtures | Excellent water solubility, ideal for bioconjugation, protects biomolecules from copper-mediated damage.[14][15] | Less effective in purely organic solvents compared to TBTA.[13] |
| CuSO₄ + Na-Ascorbate | BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) | Aqueous, Mixed | Very high reaction kinetics and biocompatibility, effective at very low copper concentrations.[12][13] | May be more expensive or less readily available than THPTA. |
| Cu(I) Salts (e.g., CuI, CuBr) | TBTA, THPTA | Organic, Aqueous | No reducing agent needed. | Prone to oxidation during storage; can give inconsistent results if not handled under strictly inert conditions.[16] |
Expert Insight: For most applications, the combination of CuSO₄/Sodium Ascorbate with a suitable ligand offers the best balance of reliability, convenience, and performance.[16][18] Start with THPTA for aqueous reactions and TBTA for organic-phase synthesis.
Q5: My reaction forms a precipitate immediately after adding the reagents. What's happening?
Precipitation can arise from several sources, often related to catalyst handling or reagent interactions.
-
Incorrect Order of Addition: If you add the reducing agent (sodium ascorbate) to the Cu(II) salt before adding the stabilizing ligand, the Cu(II) can be reduced to Cu(I) which then rapidly disproportionates or oxidizes, forming insoluble copper oxides or Cu(0) metal.[8][9]
-
Insoluble Copper-Acetylide Complex: Some terminal alkynes can react with Cu(I) to form insoluble copper acetylide polymers, especially at high concentrations or in certain solvents.[19] This deactivates both the catalyst and the alkyne. Using a ligand and ensuring proper stoichiometry can mitigate this.
-
Poor Ligand Solubility: In aqueous reactions, using a ligand with poor water solubility like TBTA can cause it to precipitate, leading to a heterogeneous and inefficient reaction mixture.[15]
-
Buffer Incompatibility: Buffers containing strong chelating agents (e.g., Tris) or high concentrations of chloride can interfere with the catalyst by competing for copper coordination.[9][18] Phosphate buffers are generally compatible if the copper and ligand are pre-mixed before addition.[18]
The workflow below illustrates the correct order of addition to prevent premature catalyst precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click reaction ligands | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 17. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
- 19. reddit.com [reddit.com]
Stability of Methyl 1-methyl-1,2,3-triazole-5-carboxylate under acidic and basic conditions
Introduction
Welcome to the technical support guide for Methyl 1-methyl-1,2,3-triazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and formulation scientists to provide a deep understanding of the stability profile of this compound, particularly under acidic and basic conditions. As a heterocyclic ester, its stability is paramount for ensuring experimental reproducibility, drug efficacy, and shelf-life. This guide offers answers to frequently asked questions, detailed troubleshooting protocols, and the underlying chemical principles governing its degradation.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common initial questions regarding the stability of the target molecule.
Q1: What is the expected chemical stability of the 1,2,3-triazole ring system itself?
A1: The 1H-1,2,3-triazole ring is an aromatic heterocycle known for its exceptional chemical and metabolic stability.[1][2] This high stability is attributed to the delocalization of six π-electrons across the five-membered ring, which confers significant resonance energy. Consequently, the triazole core is highly resistant to degradation under a wide range of conditions, including thermal stress, oxidation, reduction, and hydrolysis across a broad pH spectrum.[1][3] In the context of this compound, the triazole ring itself is not the expected point of failure under common acidic or basic experimental conditions.
Q2: What is the most labile functional group in this compound, and what degradation pathway is most likely?
A2: The most susceptible functional group in the molecule is the methyl ester (-COOCH₃). Ester groups are known to undergo hydrolysis, a reaction in which the ester is cleaved by water. This reaction can be significantly accelerated by the presence of acid or base catalysts.[4] Therefore, the primary degradation pathway for this compound is the hydrolysis of the ester to its corresponding carboxylic acid (1-methyl-1,2,3-triazole-5-carboxylic acid) and methanol.
Q3: What are the expected degradation products under acidic and basic conditions?
A3: Under both acidic and basic hydrolytic conditions, the principal degradation products are the same:
-
1-methyl-1,2,3-triazole-5-carboxylic acid
-
Methanol
The key difference lies in the reaction mechanism and the form of the carboxylic acid product. In basic conditions, the carboxylate salt is formed initially, which is then protonated to the carboxylic acid upon acidic workup or pH adjustment.
Part 2: Troubleshooting Guide for Unexpected Degradation
This section is designed to help you diagnose and resolve stability issues encountered during your experiments.
Q4: I am observing a new peak in my HPLC chromatogram after treating my compound with a basic solution. What is it likely to be?
A4: The new peak is almost certainly the hydrolysis product, 1-methyl-1,2,3-triazole-5-carboxylic acid . Carboxylic acids are more polar than their corresponding methyl esters. In a typical reverse-phase HPLC setup, the more polar carboxylic acid will have a shorter retention time than the parent ester.
Troubleshooting Steps:
-
Confirm Identity: The most definitive way to confirm the identity of the degradant is by Liquid Chromatography-Mass Spectrometry (LC-MS). The degradant peak should exhibit a molecular weight corresponding to the carboxylic acid.
-
Co-injection: If you have a standard of 1-methyl-1,2,3-triazole-5-carboxylic acid, perform a co-injection with your degraded sample. If the new peak increases in area without splitting, it confirms its identity.
-
Check pH: Ensure the pH of your mobile phase is appropriate. If the pH is near the pKa of the carboxylic acid, you may see peak broadening or splitting. A mobile phase pH below the pKa (e.g., pH < 3) will ensure the acid is in its neutral form, leading to sharper peaks.
Q5: My compound appears to be degrading even in a neutral aqueous solution over time. Why is this happening and how can I prevent it?
A5: While ester hydrolysis is slowest at a neutral pH, it can still occur, especially with prolonged exposure to water or elevated temperatures.[4]
Causality & Prevention:
-
Causality: Uncatalyzed hydrolysis, though slow, can become significant over days or weeks, particularly if samples are stored in solution at room temperature or above. The stability of ester-containing pharmaceuticals is often pH-sensitive, with many exhibiting a U-shaped pH-rate profile where the minimum degradation rate occurs in the weakly acidic range (pH 3-5), not at neutral pH.[5]
-
Prevention Strategy:
-
Storage: For long-term storage, keep the compound as a dry solid at or below 4°C, protected from moisture.
-
Solution Preparation: Prepare aqueous solutions fresh for each experiment. If solutions must be stored, flash-freeze them in aliquots and store them at -20°C or -80°C.
-
Buffering: If your experimental conditions permit, consider using a weakly acidic buffer (e.g., acetate buffer, pH 4-5) to minimize the rate of hydrolysis.
-
Q6: I ran a reaction under strongly acidic conditions (e.g., 5M HCl) and saw complete loss of my starting material but no clear product peak on the HPLC. What happened?
A6: While the triazole ring is very stable, extreme conditions can lead to more complex degradation pathways or issues with analysis.
Possible Scenarios:
-
Complete Hydrolysis & Solubility Issues: The resulting carboxylic acid may have very different solubility properties than the parent ester. It might be highly soluble in the aqueous acidic phase and not extract efficiently if you are performing a liquid-liquid extraction with an organic solvent.
-
Further Degradation: Under harsh, prolonged heating in strong acid, even robust aromatic systems can eventually undergo degradation (e.g., decarboxylation), though this is less likely for the triazole ring itself.
-
Analytical Issues: The carboxylic acid product may be eluting very early in your HPLC run, possibly hidden in the solvent front, especially if your mobile phase is not acidic enough to suppress its ionization.
Troubleshooting Protocol:
-
Analyze the aqueous layer directly by HPLC after dilution.
-
Modify your HPLC method: increase the aqueous component of the mobile phase to retain and resolve very polar compounds.
-
Use milder acidic conditions (e.g., 0.1 M to 1 M HCl) as recommended in standard forced degradation studies to achieve controlled degradation (typically 5-20%).[6]
Part 3: Experimental Protocols & Mechanistic Insights
This section provides standardized workflows for assessing stability and illustrates the chemical mechanisms of degradation.
Protocol 1: Forced Degradation (Hydrolysis) Study
This protocol is designed to assess the stability of this compound under acidic, basic, and neutral hydrolytic stress, consistent with ICH guidelines.[7]
Caption: Workflow for a forced hydrolysis stability study.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a non-aqueous solvent like acetonitrile or methanol.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial to achieve a final drug concentration of 0.5 mg/mL.
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Neutral: Purified Water
-
-
Time Zero (T=0) Sample: Immediately after mixing, withdraw an aliquot from each vial. For the basic sample, neutralize it with an equivalent amount of 0.1 M HCl. For the acidic sample, neutralize with 0.1 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Place the sealed vials in a water bath or oven set to a controlled temperature (e.g., 60°C).
-
Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Neutralize and dilute each sample as described in step 3.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of the primary degradant formed at each time point relative to the T=0 sample.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method suitable for separating the parent ester from its more polar carboxylic acid degradant.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column providing good retention and resolution for small organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid degradant is protonated for sharp peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A gradient ensures elution of both the polar degradant and the less polar parent compound with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm or 254 nm | The triazole ring is UV-active, allowing for sensitive detection.[8] |
| Injection Vol. | 10 µL | Standard injection volume. |
Mechanistic Insights: Ester Hydrolysis
Understanding the reaction mechanisms provides a predictive framework for the compound's behavior.
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a weak nucleophile like water.
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Under basic conditions, the strong nucleophile (hydroxide ion, OH⁻) directly attacks the electrophilic carbonyl carbon. This is an irreversible process because the final step forms a resonance-stabilized carboxylate anion.
Caption: Mechanism of base-catalyzed ester hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 1,4- versus 1,5-Disubstituted 1,2,3-Triazoles
Introduction: The Fork in the Road for a Privileged Scaffold
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable stability, synthetic accessibility, and capacity for forming favorable interactions with biological targets.[1][2] This five-membered heterocycle, featuring three adjacent nitrogen atoms, can be substituted in various patterns, but the 1,4- and 1,5-disubstituted regioisomers represent the most fundamental and widely explored variations.[3]
The meteoric rise of the 1,4-disubstituted isomer can be largely attributed to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry."[4][5][6] Its efficiency and regioselectivity have made the 1,4-isomer the default choice for many drug discovery campaigns. However, this synthetic convenience has often overshadowed its regioisomeric cousin, the 1,5-disubstituted triazole. Emerging research now demonstrates that the simple shift of a substituent from the 4- to the 5-position can profoundly alter a molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity.
This guide provides an in-depth comparison of these two critical isomers. We will dissect their distinct synthetic pathways, compare their performance in key therapeutic areas, and provide the experimental framework necessary for researchers to make informed decisions in their own discovery programs.
Synthetic Accessibility: A Tale of Two Catalysts
The divergent biological profiles of 1,4- and 1,5-triazoles begin with their synthesis. The choice of metal catalyst in the azide-alkyne cycloaddition reaction is the primary determinant of which isomer is formed.
The Ubiquitous 1,4-Isomer via Copper-Catalyzed "Click Chemistry" (CuAAC)
The CuAAC reaction is renowned for its reliability, mild conditions, and, most importantly, its near-perfect regioselectivity for the 1,4-disubstituted product.[4][5][7][8][9] This process has democratized the synthesis of complex molecules, allowing for the rapid generation of large libraries of 1,4-triazoles for biological screening.
Caption: Workflow for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Alternative 1,5-Isomer via Ruthenium Catalysis (RuAAC)
Accessing the 1,5-disubstituted isomer with high selectivity requires a shift in catalytic strategy. Ruthenium complexes, such as Cp*RuCl(PPh₃)₂, efficiently catalyze the cycloaddition to yield the 1,5-regioisomer, often with excellent results for both terminal and internal alkynes.[10][11][12] While historically considered more challenging to synthesize, modern RuAAC protocols and other metal-free methods have made the 1,5-scaffold increasingly accessible.[11][13]
Caption: Workflow for Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Comparative Biological Activities: Isomer-Driven Function
The seemingly subtle structural difference between the 1,4- and 1,5-isomers creates distinct pharmacophores that interact differently with biological targets. This leads to divergent, and sometimes complementary, biological activities.
Anticancer Activity
This is one of the most intensely studied areas for triazole derivatives, with both isomers demonstrating significant potential through varied mechanisms of action.[14][15][16]
-
1,4-Disubstituted Triazoles: This class has produced a multitude of anticancer agents.[17][18] A notable mechanism is the inhibition of protein kinases, such as Src kinase, which are crucial for tumor growth and metastasis.[7][8] Other derivatives function as microtubule targeting agents, disrupting cell division.
-
1,5-Disubstituted Triazoles: Research into this isomer has uncovered potent and novel anticancer mechanisms. For instance, 4,5-disubstituted 1,2,3-triazoles have been identified as powerful inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that helps tumors evade the immune system.[19] This positions the 1,5-isomer scaffold as a promising candidate for cancer immunotherapy.[19] Furthermore, related 1,5-disubstituted 1,2,4-triazoles have been designed as potent inhibitors of tubulin polymerization, demonstrating antiproliferative activity comparable to the natural product combretastatin A-4.[20]
| Compound Class | Target / Mechanism | Representative Activity (IC₅₀) | Cancer Cell Line(s) | Reference |
| 1,4-Disubstituted Triazole | Src Kinase Inhibition | 1.15 µM | HL-60 (Leukemia) | [14] |
| 1,4-Disubstituted Triazole | Cytotoxicity | 8.8 µg/mL | HeLa (Cervical) | [18] |
| 1,4-Disubstituted Triazole | Antiproliferative | 15.13 µM | HT-1080 (Fibrosarcoma) | [15] |
| 1,5-Disubstituted 1,2,4-Triazole | Tubulin Polymerization Inhibition | 0.76 µM | Various | [20] |
| 4,5-Disubstituted 1,2,3-Triazole | IDO1 Enzyme Inhibition | ~20 nM | Enzyme Assay | [19] |
Antimicrobial Activity
The triazole core is a well-established pharmacophore in antimicrobial agents.[1][21]
-
1,4-Disubstituted Triazoles: The vast majority of research has focused on this isomer, yielding compounds with broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][22][23][24] The modular nature of their synthesis allows for fine-tuning of substituents to optimize potency and spectrum.[25]
-
1,5-Disubstituted Triazoles: While less explored, direct comparative studies are needed to fully elucidate the potential of the 1,5-isomer in this space. The different steric and electronic arrangement suggests that they may inhibit different microbial targets or overcome resistance mechanisms that affect 1,4-isomers.
| Compound Class | Organism | Activity (MIC) | Reference |
| 1,4-Disubstituted Triazole | P. aeruginosa | 0.14 µM | [22][25] |
| 1,4-Disubstituted Triazole | E. coli | 1.08 µM | [22][25] |
| 1,4-Disubstituted Triazole | C. albicans | 1.20 µM | [22][25] |
Enzyme Inhibition
The triazole ring is an effective pharmacophore for engaging with enzyme active sites.[2][26] The choice of isomer dictates the orientation of the substituents, which is critical for achieving potent and selective inhibition.
Caption: Isomeric substitution dictates inhibitor fit within an enzyme active site.
-
1,4-Disubstituted Isomers: Have been successfully developed as inhibitors for a range of enzymes, including kinases like Src.[7][8]
-
1,5-Disubstituted Isomers: This scaffold has proven effective against different targets. As mentioned, they are potent inhibitors of IDO1.[19] Other studies have explored related triazole isomers as inhibitors of thymidine phosphorylase and various cytochrome P450 (CYP) enzymes.[27][28]
Structure-Activity Relationship (SAR): The Vectorial Difference
The fundamental difference between the two isomers lies in the spatial relationship between the substituents. The 1,4-isomer is more linear and is often used as a stable bioisostere for a trans-amide bond in peptides.[29] The 1,5-isomer is inherently more bent. This geometric distinction alters the molecule's dipole moment and the vectors along which the substituents project from the core. This has profound implications for target binding, as a pocket that accommodates a linear 1,4-isomer may not accept the angled 1,5-isomer, and vice versa.
Caption: Different spatial projection of substituents in 1,4- and 1,5-isomers.
Experimental Protocols
To facilitate research in this area, we provide validated, step-by-step starting protocols for the synthesis of each isomer and a general method for evaluating biological activity.
Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole (CuAAC)
Based on the microwave-assisted procedure by Appukkuttan et al.[5]
-
Reaction Setup: In a 10 mL sealed glass vial, suspend the alkyl halide (1.0 mmol), terminal alkyne (1.0 mmol), and sodium azide (1.2 mmol) in a 1:1 mixture of t-butanol and water (4 mL).
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.10 mmol).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 125°C for 10-15 minutes. Caution: Reactions are under pressure. Use appropriate safety shielding.
-
Work-up: After cooling to room temperature, the product often crystallizes or precipitates. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. The product is often pure enough for characterization without further purification. If necessary, recrystallize or perform column chromatography.
Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole (RuAAC)
Based on the procedure by Boren et al.[10]
-
Reaction Setup: In a nitrogen-purged vial, dissolve the organic azide (1.0 mmol) and the terminal alkyne (1.1 mmol) in anhydrous toluene (3 mL).
-
Catalyst Addition: Add the ruthenium catalyst, CpRuCl(COD) or CpRuCl(PPh₃)₂ (0.02 mmol), to the solution under a nitrogen atmosphere.
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the 1,5-disubstituted triazole.
Protocol 3: General Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test triazole compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Conclusion: A Question of Design, Not Default
While the synthetic ease of the CuAAC reaction has led to a vast and valuable body of literature on the biological activities of 1,4-disubstituted 1,2,3-triazoles, it is clear that the 1,5-isomer is not merely a structural curiosity but a distinct and powerful pharmacophore in its own right. The choice between a 1,4- and 1,5-substitution pattern should be a deliberate design decision, driven by the specific stereoelectronic requirements of the biological target. The 1,5-disubstituted triazoles represent a less crowded and highly promising chemical space for the discovery of novel therapeutics with unique mechanisms of action. As synthetic methodologies for this isomer continue to improve, we anticipate a surge in its application, unlocking new avenues in the fight against cancer, infectious diseases, and beyond.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Facile and Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles Using Click Chemistry. | Semantic Scholar [semanticscholar.org]
- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization and Antimicrobial Activities of 1,4- Disubstituted 1,2,3-Triazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles containing benzofused N-heteroaromatic moieties | Semantic Scholar [semanticscholar.org]
- 25. benthamdirect.com [benthamdirect.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. researchgate.net [researchgate.net]
- 28. A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of 1,2,3-Triazoles: CuAAC, RuAAC, and SPAAC
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole core is a privileged structural motif in medicinal chemistry, materials science, and bioconjugation. Its prevalence stems from its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding. The advent of "click chemistry" has revolutionized the synthesis of these valuable heterocyles, providing efficient and selective methods for their construction. This guide offers an in-depth comparison of the three leading catalytic systems for 1,2,3-triazole synthesis: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles and Mechanisms: A Tale of Three Catalysts
The foundation of these methods lies in the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. However, the uncatalyzed thermal reaction requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers.[1] The catalytic systems discussed below overcome these limitations with remarkable efficiency and control.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduced as the quintessential "click reaction" by Sharpless and Meldal, CuAAC provides exclusive access to 1,4-disubstituted 1,2,3-triazoles.[1] The reaction is characterized by its high yields, mild reaction conditions (often at room temperature in aqueous solutions), and tolerance of a wide array of functional groups.[2][3][4]
The currently accepted mechanism involves a dinuclear copper intermediate.[2] The catalytic cycle begins with the formation of a copper(I) acetylide. A second copper atom then coordinates to the azide, activating it for nucleophilic attack on the acetylide. This leads to a six-membered copper-containing intermediate that rearranges to form the triazole product and regenerate the copper(I) catalyst.
CuAAC Catalytic Cycle
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
As a complementary method to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles.[5][6] A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, expanding its synthetic utility.[2][3][6]
The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate.[3] The ruthenium(II) catalyst coordinates to the alkyne, followed by oxidative addition of the azide to form a six-membered ruthenacycle. Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. research.chalmers.se [research.chalmers.se]
- 6. pubs.acs.org [pubs.acs.org]
A Definitive Guide to Regiochemical Assignment: Validating Methyl 1-methyl-1,2,3-triazole-5-carboxylate using NOE NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of synthesized molecules is a cornerstone of scientific rigor and intellectual property. The 1,2,3-triazole moiety, a privileged scaffold in modern pharmacology, is frequently synthesized via 1,3-dipolar cycloaddition reactions. However, these reactions can often yield a mixture of regioisomers, posing a significant analytical challenge. This guide provides an in-depth, expert-led comparison of analytical techniques for assigning the regiochemistry of a key triazole building block, Methyl 1-methyl-1,2,3-triazole-carboxylate, with a primary focus on the definitive application of Nuclear Overhauser Effect (NOE) NMR spectroscopy.
The Regiochemical Challenge: 1,4- vs. 1,5-Disubstitution
The methylation of Methyl 1H-1,2,3-triazole-4-carboxylate is a common synthetic step designed to introduce a methyl group onto one of the triazole nitrogen atoms. This reaction, however, can lead to the formation of three potential isomers. For the purpose of this guide, we will focus on the two most common and challenging to distinguish N-methylated products: Methyl 1-methyl-1,2,3-triazole-4-carboxylate (the 1,4-isomer) and Methyl 1-methyl-1,2,3-triazole-5-carboxylate (the 1,5-isomer)[1].
Standard 1D ¹H and ¹³C NMR, while essential for confirming the presence of the core functional groups, often fall short in unambiguously differentiating these two regioisomers. The chemical shifts of the triazole ring proton and the N-methyl protons can be very similar in both isomers, making a definitive assignment based on these data points alone unreliable. This ambiguity necessitates the use of more advanced and spatially-sensitive analytical methods.
Caption: Synthetic pathway leading to the two primary regioisomers.
Comparative Analysis of Validation Methodologies
To address this regiochemical puzzle, several analytical techniques can be employed, each with its own strengths and limitations. A comparative overview is essential for selecting the most appropriate method for routine validation and for instances requiring unequivocal proof.
| Technique | Principle | Advantages | Limitations |
| 1D NOE NMR Spectroscopy | Measures through-space magnetization transfer between protons that are close in proximity (< 5 Å). | Definitive and non-destructive; relatively fast acquisition time with modern pulse sequences (e.g., DPFGSE-NOE). | Lower sensitivity compared to standard ¹H NMR; requires careful experimental setup. |
| 2D NMR (HMBC/HSQC) | Correlates nuclei through multiple bonds (HMBC) or single bonds (HSQC). | Provides detailed connectivity information, aiding in the assignment of all protons and carbons. | Can still be ambiguous if key correlations are not observed or if chemical shifts are not well-resolved. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a single crystal. | The "gold standard" for unambiguous structure determination, providing absolute proof of regiochemistry. | Requires a high-quality single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation. |
The Decisive Power of NOE Spectroscopy
The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of a specific proton resonance leads to an intensity change in the signals of other protons that are spatially close, regardless of the number of bonds separating them. This distance-dependent relationship is the key to solving the regiochemical ambiguity of our target molecule.
The Logic of NOE-based Assignment:
-
In This compound (the 1,5-isomer), the protons of the N-methyl group are in close spatial proximity to the proton at the C5 position of the triazole ring. Therefore, irradiating the N-methyl proton signal should result in a positive NOE enhancement of the C5-H signal.
-
Conversely, in Methyl 1-methyl-1,2,3-triazole-4-carboxylate (the 1,4-isomer), the N-methyl group and the C5 proton are too far apart for a significant NOE to be observed.
Caption: Spatial relationship and expected NOE for the two isomers.
Expected NMR Data Summary
While the exact chemical shifts can vary slightly based on solvent and concentration, the following table provides expected values for the key protons in both isomers, highlighting the crucial NOE correlation.
| Compound | Proton | Expected ¹H δ (ppm) | Irradiate N-CH₃: Expected NOE on C5-H |
| Methyl 1-methyl-1,2,3-triazole-4-carboxylate | N-CH₃ | ~4.1 | No |
| C5-H | ~8.2 | ||
| O-CH₃ | ~3.9 | ||
| This compound | N-CH₃ | ~4.2 | Yes |
| C5-H | ~8.1 | ||
| O-CH₃ | ~3.9 |
Experimental Protocol: A Step-by-Step Guide to DPFGSE-NOE Validation
The 1D transient NOE experiment using Double Pulsed Field Gradient Spin Echo (DPFGSE-NOE) is a highly efficient and clean method for this validation, offering excellent solvent suppression and minimal spectral artifacts[2][3][4].
Caption: Step-by-step workflow for the NOE experiment.
Detailed Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified triazole isomer in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.
-
For optimal results, degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.
-
-
Initial ¹H NMR Spectrum:
-
Acquire a standard high-resolution 1D ¹H NMR spectrum to verify the sample's purity and to determine the precise chemical shifts of all proton signals.
-
Carefully note the chemical shift (in ppm) of the N-methyl singlet.
-
-
DPFGSE-NOE Experiment Setup:
-
Load the DPFGSE-NOE pulse sequence on the spectrometer.
-
Set the selective irradiation frequency to the exact chemical shift of the N-methyl proton signal identified in the previous step.
-
Key Parameter - Mixing Time (d8): This is the duration during which NOE transfer occurs. For small molecules like our target, a mixing time of 400-800 ms is typically effective. Start with a value of 500 ms.
-
Set an appropriate number of scans (e.g., 128 or 256) to achieve adequate signal-to-noise.
-
-
Data Acquisition and Processing:
-
Acquire the DPFGSE-NOE data. The experiment will automatically generate a difference spectrum, where the irradiated peak appears as a large negative signal, and any protons experiencing an NOE will appear as positive peaks.
-
Apply standard processing parameters (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data.
-
Carefully phase the spectrum. The irradiated N-methyl peak should be phased perfectly negative (downward).
-
-
Data Interpretation:
-
Examine the baseline of the processed difference spectrum. It should be flat and free of subtraction artifacts.
-
Look for a positive signal at the chemical shift corresponding to the triazole ring proton (C5-H).
-
Positive Result (1,5-Isomer): The presence of a clear, positive peak for the C5-H proton confirms the this compound structure.
-
Negative Result (1,4-Isomer): The absence of a signal for the C5-H proton (or a signal at the noise level) confirms the Methyl 1-methyl-1,2,3-triazole-4-carboxylate structure.
-
Conclusion
While a suite of analytical tools is available for structural elucidation, 1D NOE difference spectroscopy, particularly the modern DPFGSE-NOE experiment, offers a powerful, non-destructive, and definitive method for assigning the regiochemistry of N-alkylated triazoles. Its ability to probe through-space proximity provides a clear and unambiguous answer to the 1,4- vs. 1,5-isomer question, a common challenge in synthetic and medicinal chemistry. By integrating this technique into their analytical workflow, researchers can ensure the structural integrity of their compounds with a high degree of confidence, paving the way for reliable structure-activity relationship studies and robust drug development programs.
References
A Comparative Guide to the Definitive Structural Confirmation of 1,5-Disubstituted Triazoles
For researchers, scientists, and professionals in drug development, the unambiguous determination of molecular structure is the bedrock of progress. In the realm of heterocyclic chemistry, particularly with 1,2,3-triazoles, the challenge of distinguishing between regioisomers—specifically the 1,4- and 1,5-disubstituted variants—is a critical hurdle. The choice of synthetic route, such as the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-isomers versus Ruthenium-Catalyzed (RuAAC) for 1,5-isomers, aims for specific outcomes, but ultimate confirmation is non-negotiable.[1][2][3] While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are indispensable for initial characterization, they can sometimes leave room for ambiguity.
This guide provides an in-depth comparison of analytical techniques, establishing why single-crystal X-ray crystallography remains the definitive, "gold standard" method for the structural elucidation of 1,5-disubstituted triazoles.[4][5] We will explore the causality behind the experimental choices in crystallography, present a detailed protocol, and offer a clear, data-driven comparison with alternative methods.
The Decisive Power of X-ray Crystallography
X-ray crystallography provides an unparalleled level of structural detail by mapping electron density within a single crystal.[6] This technique generates a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of every atom.[7][8] For differentiating 1,5-disubstituted triazoles from their 1,4-isomers, this is not just beneficial; it is conclusive.
The core strength of this method lies in its ability to directly visualize the molecule's connectivity. There is no inference required to determine which nitrogen atom of the triazole ring is bonded to which substituent—the atomic coordinates provide irrefutable proof. This is crucial for validating synthetic pathways, securing intellectual property, and building accurate Structure-Activity Relationship (SAR) models in drug discovery.[5][9]
Comparative Analysis: Crystallography vs. Spectroscopy
While a suite of analytical tools is necessary for comprehensive characterization, it is vital to understand the specific role and limitations of each. The primary alternative for structural elucidation is NMR spectroscopy. While powerful, it determines connectivity through correlations between nuclei in the solution state, which can sometimes be complex to interpret definitively for closely related isomers.[10][11]
The following table provides an objective comparison between Single-Crystal X-ray Crystallography and NMR Spectroscopy for the specific task of confirming triazole regiochemistry.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy |
| Principle | Diffraction of X-rays by a crystalline lattice to map electron density.[6] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe chemical environments and connectivity.[11] |
| Sample State | Solid (high-quality single crystal required).[4] | Solution (liquid state).[12] |
| Information | Provides a precise 3D atomic structure, including bond lengths, bond angles, absolute stereochemistry, and crystal packing.[7][8] | Provides information on chemical environment, connectivity (through-bond and through-space correlations), and molecular dynamics in solution.[12][13] |
| Ambiguity | Virtually zero for structural isomerism; provides an unambiguous atomic model.[8] | Can be ambiguous in distinguishing regioisomers without extensive 1D and 2D experiments (e.g., HMBC, NOESY) and careful interpretation.[10] |
| Key Limitation | The primary bottleneck is the need to grow diffraction-quality single crystals, which can be challenging and time-consuming.[4][14] | Structure determined is an average of solution-state conformations; size limitations for complex molecules can lead to signal overlap.[13][15] |
Experimental Protocol: Structure Confirmation of a 1,5-Disubstituted Triazole
This protocol outlines the workflow for confirming the structure of a model compound, 1-benzyl-5-phenyl-1H-1,2,3-triazole , synthesized via a RuAAC reaction.[3]
Part 1: Crystal Growth (The Art and Science)
The success of the entire analysis hinges on obtaining a single, well-ordered crystal. The choice of solvent and technique is critical and often requires screening.
-
Causality: The goal is to create a supersaturated solution from which the solute (our triazole) slowly precipitates, allowing molecules to arrange themselves into an ordered crystal lattice. Rapid precipitation leads to amorphous powder or poorly-ordered microcrystals, which are unsuitable for single-crystal diffraction.[16]
Step-by-Step Protocol:
-
Solvent Selection: Begin by testing the solubility of ~5 mg of the purified triazole in various solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone, and hexane) to find a solvent in which the compound is sparingly soluble. A solvent pair (one good solvent, one anti-solvent) is often effective. For this model compound, an ethyl acetate/hexane system is a promising starting point.
-
Prepare a Saturated Solution: Dissolve 10-20 mg of the triazole in a minimal amount of the "good" solvent (e.g., ethyl acetate) at room temperature in a small, clean vial.
-
Induce Crystallization (Slow Evaporation): Loosely cap the vial (e.g., with perforated parafilm) and place it in an undisturbed, vibration-free location. Allow the solvent to evaporate slowly over several days to weeks.[17][18]
-
Alternative (Vapor Diffusion): Place the vial from Step 2, uncapped, inside a larger, sealed jar containing a few milliliters of the "anti-solvent" (e.g., hexane). The anti-solvent vapor will slowly diffuse into the triazole solution, reducing its solubility and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in size) have formed, carefully harvest one using a cryoloop or a fine needle.[19] The quality of the crystal is more important than its size.
Part 2: X-ray Diffraction Data Collection
This phase uses a diffractometer to shoot a focused beam of X-rays at the crystal and record the resulting diffraction pattern.
-
Causality: The crystal is rotated in the X-ray beam to capture the diffraction pattern from all possible orientations. The angles and intensities of the diffracted spots contain the information about the arrangement of atoms in the crystal's unit cell.[7] Data is typically collected at low temperatures (~100 K) to minimize thermal vibration of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
Step-by-Step Protocol:
-
Crystal Mounting: Mount the harvested crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: A stream of cold nitrogen gas is used to cool the crystal. The instrument software is then used to perform an initial scan to determine the unit cell parameters and crystal quality.
-
Full Data Set: A full sphere of diffraction data is collected by rotating the crystal and recording multiple "frames" of the diffraction pattern. This process can take several hours.
Part 3: Structure Solution and Refinement
Computational methods are used to translate the raw diffraction data into a 3D molecular model.[6]
-
Causality: The "phase problem" is the central challenge where the intensities of the diffraction spots are measured, but their phase information is lost. Computational "direct methods" or Patterson methods are used to generate an initial hypothesis for the electron density map.[5] This initial model is then refined against the experimental data to improve its accuracy.
Step-by-Step Protocol:
-
Data Processing: The raw data is processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
-
Structure Solution: Software packages (e.g., SHELX, Olex2) are used to solve the phase problem and generate an initial atomic model.[20]
-
Structure Refinement: The positions and thermal parameters of the atoms in the model are iteratively adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental pattern.
-
Validation: The final structure is validated using metrics like the R-factor (a measure of agreement between the model and data; typically <5% for a good structure) and by checking for chemical reasonability. The output is a crystallographic information file (CIF) containing the final atomic coordinates.
Workflow and Data Interrelation
The relationship between experimental steps and the flow of information is critical to understanding the crystallographic process.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. rigaku.com [rigaku.com]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 15. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. otago.ac.nz [otago.ac.nz]
- 19. scienceweek.net.au [scienceweek.net.au]
- 20. Resources – Crystallography Center [labs.utdallas.edu]
Comparative analysis of the thermal stability of N-methylated triazole isomers
For researchers and professionals in drug development and materials science, understanding the thermal stability of heterocyclic compounds is paramount. Triazoles, a key structural motif in many pharmaceuticals and energetic materials, exist in various isomeric forms, and their N-methylation introduces further structural diversity that significantly impacts their physicochemical properties, including thermal stability. This guide provides a comprehensive comparative analysis of the thermal stability of N-methylated triazole isomers, grounded in experimental data and mechanistic insights.
Introduction to N-Methylated Triazoles
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two common isomers are 1,2,3-triazole and 1,2,4-triazole.[1][2] N-methylation, the addition of a methyl group to one of the nitrogen atoms, results in different isomers with distinct properties. For instance, 1,2,4-triazole exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable.[1][3] The position of the methyl group profoundly influences the molecule's polarity, crystal packing, and, consequently, its thermal stability. This guide will focus on the comparative thermal analysis of these isomers, providing a foundation for their rational selection in various applications.
Experimental Assessment of Thermal Stability
The thermal stability of N-methylated triazoles is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on decomposition temperatures, melting points, and the energetics of thermal events.
Standard Experimental Workflow
A typical experimental workflow for assessing thermal stability involves the following steps:
-
Sample Preparation: The N-methylated triazole isomer is synthesized, purified, and characterized to ensure high purity. Common synthesis methods include the copper-catalyzed azide-alkyne cycloaddition (click chemistry) for 1,2,3-triazoles and various condensation reactions for 1,2,4-triazoles.[4]
-
TGA Analysis: A small sample is heated at a constant rate in a controlled atmosphere (typically inert, like nitrogen or argon) to determine the temperature at which it starts to lose mass.
-
DSC Analysis: The sample is heated or cooled at a constant rate to measure the heat flow associated with phase transitions (e.g., melting, crystallization) and decomposition.
-
Data Analysis: The onset temperature of decomposition (Tonset) from TGA and the peak decomposition temperature from DSC are determined to quantify thermal stability.
Below is a diagram illustrating the standard experimental workflow for thermal analysis.
Caption: Standard workflow for the thermal analysis of N-methylated triazole isomers.
Comparative Thermal Stability of N-Methylated Triazole Isomers
The thermal stability of N-methylated triazoles is influenced by several factors, including the position of the methyl group on the triazole ring and the nature of the counter-ion in the case of triazolium salts.
Neutral N-Methylated Triazoles
N-Methylated Triazolium Salts
N-methylated triazoles are often used in the form of their salts, particularly as ionic liquids and energetic materials.[5] The thermal stability of these salts is a critical parameter for their application. Alkylated triazolium salts generally exhibit higher thermal stability compared to their protonated counterparts.[5]
| Compound | Decomposition Onset (Tonset) (°C) | Melting Point (Tm) (°C) | Reference |
| 1-Ethyl-4-methyl-1,2,4-triazolium Iodide | ~250 | Not Reported | [6] |
| 1-Propyl-4-methyl-1,2,4-triazolium Iodide | ~250 | Not Reported | [6] |
| 1-Butyl-4-methyl-1,2,4-triazolium Iodide | ~250 | Not Reported | [6] |
| 1,4-Dioctyl-1,2,4-triazolium NTf2 | > -70 (Tg) | Not Reported | [7] |
| 1,4-Didecyl-1,2,4-triazolium NTf2 | > -70 (Tg) | Exhibited a Tm | [7] |
Note: This table presents a selection of available data. Tg refers to the glass transition temperature. The decomposition temperatures are approximate values as reported in the source.
From the available data, it is observed that the thermal decomposition temperature of 1-alkyl-4-methyl-1,2,4-triazolium iodides remains relatively constant regardless of the alkyl chain length.[6] For 1,4-dialkyl-1,2,4-triazolium bis(trifluoromethylsulfonyl)imide ionic liquids, long-term isothermal TGA studies indicated a general increase in thermal stability with increasing alkyl chain length.[7]
Decomposition Mechanisms
The thermal decomposition of N-methylated triazoles can proceed through various pathways, including ring cleavage and substituent elimination. The specific mechanism is highly dependent on the molecular structure and the presence of other functional groups.
For many 1,2,4-triazole derivatives, the initial step in thermal decomposition is the homolytic cleavage of the weakest bond in the molecule, often a C-N or N-N bond within the triazole ring.[8] This is followed by a cascade of radical reactions leading to the formation of stable gaseous products like N2, HCN, and various hydrocarbons.
Computational studies using Density Functional Theory (DFT) have been employed to elucidate the decomposition pathways. For some 1,2,4-triazol-3(2H)-ones, the decomposition is proposed to proceed via a unimolecular concerted mechanism involving a six-membered cyclic transition state.[9]
Below is a simplified, generalized diagram illustrating a possible decomposition pathway for a triazole ring.
Caption: A simplified representation of a triazole thermal decomposition pathway.
Conclusion
The thermal stability of N-methylated triazole isomers is a complex property governed by the substitution pattern on the triazole ring and, in the case of salts, the nature of the counter-ion. Experimental techniques like TGA and DSC are indispensable for quantifying this stability. While a comprehensive dataset comparing all possible N-methylated isomers is still emerging, available studies indicate that alkylated triazolium salts are generally more stable than their protonated forms, and the length of the alkyl chain can also influence thermal stability. A deeper understanding of the decomposition mechanisms, aided by computational chemistry, will continue to guide the design of novel triazole-based compounds with tailored thermal properties for a wide range of scientific and industrial applications.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transformations of a methylene-bridged bis-triazolium salt: a mesoionic carbene based metallocage and analogues of TCNE and NacNac - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06957D [pubs.rsc.org]
- 5. imemg.org [imemg.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to the In Vitro Antimicrobial Evaluation of Methyl 1-methyl-1,2,3-triazole-5-carboxylate Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, 1,2,3-triazoles have emerged as a privileged structure due to their synthetic accessibility and broad spectrum of biological activities. This guide provides a comprehensive framework for the in vitro evaluation of the antimicrobial potential of a specific subclass: methyl 1-methyl-1,2,3-triazole-5-carboxylate derivatives. While direct antimicrobial data for this specific scaffold is emerging, this guide will draw comparisons with structurally related 1,2,3- and 1,2,4-triazole analogues to provide a predictive and comparative assessment of their potential efficacy.
The Scientific Rationale: Why Triazoles?
Triazole derivatives, including the widely used azole antifungals, have a well-established mechanism of action. They primarily function by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of membrane integrity leads to fungal cell death. While this is the primary antifungal mechanism, the antimicrobial activity of novel triazole derivatives may not be limited to this pathway and could involve other targets in both fungi and bacteria. The exploration of new triazole scaffolds, such as the this compound core, is driven by the hypothesis that modifications to the triazole ring and its substituents can lead to compounds with improved potency, a broader spectrum of activity, and the ability to circumvent existing resistance mechanisms.
A Comparative Landscape: Antimicrobial Activity of Structurally Related Triazole Carboxylates
To establish a baseline for the potential antimicrobial activity of this compound derivatives, it is instructive to examine the performance of structurally similar compounds. The following table summarizes the in vitro antimicrobial activity of various 1,2,3- and 1,2,4-triazole derivatives from recent studies.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 1,2,3-Triazole Sulfonamide Derivatives | Bacillus subtilis | 25 | [1] |
| Candida albicans | 25 | [1] | |
| Pseudomonas aeruginosa | 105 | [1] | |
| Aspergillus niger | 25 | [1] | |
| Phenylpiperazine-triazole-fluoroquinolone Hybrids | Various Bacteria | 0.125 - 64 | [3] |
| 4-Amino-1,2,4-triazole Derivatives | E. coli, B. subtilis, P. aeruginosa | 5 | [3] |
| Metronidazole 1H-1,2,3-triazole Derivatives | Didymella sp. (antifungal) | - | [4][5][6] |
| E. coli (antibacterial) | - | [4][5][6] |
Note: The data for metronidazole derivatives was reported as inhibition of growth rather than specific MIC values.
This comparative data suggests that triazole derivatives can exhibit a wide range of antimicrobial activities, with some compounds demonstrating potent inhibition of both bacterial and fungal pathogens. The expectation is that novel this compound derivatives could exhibit similar or potentially superior activity, which necessitates rigorous in vitro evaluation.
Experimental Workflow for Antimicrobial Screening
A systematic approach to evaluating the in vitro antimicrobial activity of novel compounds is crucial for generating reliable and reproducible data. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for the in vitro antimicrobial screening of novel chemical entities.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the antimicrobial evaluation workflow. These protocols are based on established standards to ensure data integrity and comparability.
Protocol 1: Agar Disk Diffusion Assay
This method provides a preliminary, qualitative assessment of antimicrobial activity.
Principle: An antimicrobial agent impregnated on a paper disk diffuses into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control disk (impregnated with solvent used to dissolve test compounds)
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to obtain confluent growth.
-
Disk Application: Aseptically place the paper disks impregnated with the test compounds, positive control, and negative control onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Materials:
-
Test compounds
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test microorganisms
-
Sterile saline
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Dilution: Prepare a stock solution of each test compound. In a 96-well plate, perform a two-fold serial dilution of the compounds in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension as described in the disk diffusion assay and dilute it in the broth to the final desired concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
Plate Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto an agar medium without the test compound. The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in the number of viable cells.
Materials:
-
Microtiter plates from the completed MIC assay
-
MHA plates
-
Sterile pipette tips
Procedure:
-
Subculturing: From the wells corresponding to the MIC and higher concentrations in the MIC assay, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
The in vitro evaluation of this compound derivatives for antimicrobial activity is a critical step in assessing their therapeutic potential. By employing a systematic and rigorous experimental approach, researchers can generate reliable data to guide further drug development efforts. While the direct antimicrobial profile of this specific scaffold is yet to be extensively reported, the promising activity of structurally related triazole compounds provides a strong impetus for their investigation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on the evaluation of these novel derivatives in the ongoing search for new and effective antimicrobial agents.
References
- 1. minarjournal.com [minarjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]
Comparison of the synthetic efficiency of different routes to Methyl 1-methyl-1,2,3-triazole-5-carboxylate
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and drug development, prized for its metabolic stability and capacity to engage in hydrogen bonding.[1] Specifically, Methyl 1-methyl-1,2,3-triazole-5-carboxylate serves as a valuable building block for more complex pharmaceutical agents. The precise arrangement of substituents on the triazole ring is critical for biological activity, making regioselective synthesis a paramount concern for researchers. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, evaluating their efficiency, practicality, and scalability to inform methodological choices in a research and development setting.
Route 1: Regioselective Ruthenium-Catalyzed [3+2] Cycloaddition
This approach leverages a direct and elegant one-step [3+2] cycloaddition reaction between methyl azide and methyl propiolate. The key to this route's success lies in the use of a ruthenium catalyst, which overcomes the inherent lack of regioselectivity in traditional thermal Huisgen cycloadditions of unsymmetrical alkynes.
Causality of Experimental Choices
The choice of a ruthenium catalyst, particularly a pentamethylcyclopentadienyl (Cp)-ligated complex such as [CpRuCl], is deliberate. Unlike the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) which almost exclusively yields the 1,4-disubstituted regioisomer, ruthenium catalysts favor the formation of the 1,5-disubstituted product.[1] This regiochemical preference is attributed to the mechanism of the Ru-catalyzed reaction, which is believed to proceed through a ruthenacycle intermediate where steric and electronic factors direct the formation of the 1,5-isomer. The selection of a non-protic solvent like 1,2-dichloroethane (DCE) is crucial as protic solvents can interfere with the catalytic activity.
Caption: Ruthenium-Catalyzed [3+2] Cycloaddition Pathway.
Experimental Protocol
Materials:
-
Methyl azide (CH₃N₃)
-
Methyl propiolate (C₄H₄O₂)
-
Chloro(pentamethylcyclopentadienyl)ruthenium(IV) tetramer ([Cp*RuCl]₄)
-
1,2-Dichloroethane (DCE), anhydrous
-
Silica gel
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a dry, argon-purged three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve methyl azide (1.0 eq) in anhydrous DCE.
-
Add methyl propiolate (1.05 eq) to the solution.
-
In a separate vial, dissolve [Cp*RuCl]₄ (0.01 eq) in a minimal amount of anhydrous DCE.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 45 °C and stir for 30-60 minutes, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add silica gel.
-
Remove the solvent under reduced pressure.
-
The resulting powder is loaded onto a silica gel column and eluted with a gradient of ethyl acetate in hexanes to afford the pure product.
Self-Validation
The regioselectivity of the reaction can be confirmed by ¹H NMR spectroscopy. The proton of the triazole ring in the 1,5-isomer typically appears at a different chemical shift compared to the 1,4-isomer. Further confirmation can be obtained through 2D NMR techniques such as HMBC and NOESY.
Route 2: N-Methylation of Methyl 1H-1,2,3-triazole-5-carboxylate
This two-step approach involves the initial synthesis of the parent NH-triazole, Methyl 1H-1,2,3-triazole-5-carboxylate, followed by N-methylation to introduce the methyl group at the N1 position. This route offers an alternative strategy but introduces the challenge of controlling the regioselectivity of the methylation step.
Causality of Experimental Choices
The synthesis of the NH-triazole precursor can be achieved through a [3+2] cycloaddition of a diazo compound with an appropriate dipolarophile. A common and effective method involves the reaction of tosyl azide with ethyl acetoacetate to form an intermediate that upon hydrolysis and esterification yields the desired triazole ester.[2] The subsequent N-methylation presents a regioselectivity challenge, as alkylation can occur at N1, N2, or N3. The choice of the methylating agent (e.g., methyl iodide) and the base (e.g., potassium carbonate or sodium hydride) can influence the ratio of the resulting N-methylated isomers. Weaker bases and polar aprotic solvents like DMF are often employed to favor N1 alkylation.
Caption: Two-Step N-Methylation Pathway.
Experimental Protocol
Step 1: Synthesis of Methyl 1H-1,2,3-triazole-5-carboxylate Materials:
-
Tosyl azide (TsN₃)
-
Ethyl acetoacetate (C₆H₁₀O₃)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Cool the solution to 0 °C and add ethyl acetoacetate (1.0 eq) dropwise.
-
Add tosyl azide (1.0 eq) to the reaction mixture and stir at room temperature overnight.
-
Quench the reaction with water and acidify with HCl.
-
Extract the aqueous layer with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
The crude carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid.
-
Purify the product by column chromatography on silica gel.
Step 2: N-Methylation Materials:
-
Methyl 1H-1,2,3-triazole-5-carboxylate
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of Methyl 1H-1,2,3-triazole-5-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of N1 and N2 methylated isomers is separated by column chromatography on silica gel.
Self-Validation
The separation and identification of the N1 and N2 methylated isomers are critical. This is typically achieved by careful column chromatography and confirmed by ¹H and ¹³C NMR spectroscopy. The different electronic environments of the methyl groups and the triazole ring protons and carbons in the two isomers lead to distinct chemical shifts.
Comparison of Synthetic Efficiency
| Parameter | Route 1: Ru-Catalyzed [3+2] Cycloaddition | Route 2: N-Methylation of Precursor |
| Number of Steps | 1 | 2 |
| Overall Yield | Good to Excellent (typically >80%) | Moderate (yields can be lower due to the two steps and potential for isomer formation) |
| Regioselectivity | Excellent (highly selective for the 1,5-isomer) | Poor to Moderate (often yields a mixture of N1 and N2 isomers requiring separation) |
| Atom Economy | High | Moderate |
| Reagent Cost & Availability | Ruthenium catalyst can be expensive. Methyl azide is hazardous and requires careful handling. | Reagents are generally common and less expensive. Tosyl azide is also hazardous. |
| Scalability | Good, with appropriate safety measures for handling azides. | Moderate, the chromatographic separation of isomers can be challenging on a large scale. |
| Safety Considerations | Use of methyl azide (toxic and potentially explosive). | Use of tosyl azide and methyl iodide (toxic). |
| Environmental Impact | Use of chlorinated solvent (DCE). | Use of multiple solvents and generation of more waste streams due to multiple steps. |
Conclusion and Recommendation
For the synthesis of this compound where high purity of the 1,5-regioisomer is paramount, Route 1, the ruthenium-catalyzed [3+2] cycloaddition, is the superior method. Its single-step nature, high yield, and excellent regioselectivity make it a highly efficient and elegant approach. While the cost of the ruthenium catalyst and the hazards associated with methyl azide are considerations, the streamlined process and avoidance of tedious isomer separation often outweigh these drawbacks, particularly in a drug discovery context where unambiguous structure-activity relationships are essential.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. For targeted synthesis of the pure 1,5-isomer, the predictability and efficiency of the ruthenium-catalyzed approach are highly advantageous.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 1-methyl-1,2,3-triazole-5-carboxylate
Introduction: As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 1-methyl-1,2,3-triazole-5-carboxylate. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the procedures outlined here are synthesized from the established safety profiles of structurally analogous triazole carboxylates and are grounded in universal principles of hazardous waste management.
Core Principle: Proactive Risk Mitigation The fundamental logic behind these procedures is the principle of proactive mitigation. Based on data from similar triazole-based heterocyclic compounds, we must assume that this compound may present specific hazards. Related compounds are classified as skin irritants, serious eye irritants, and potential respiratory irritants.[1][2] Therefore, treating this compound as hazardous waste from the outset is the only scientifically sound and trustworthy approach.
Part 1: Pre-Disposal Safety Assessment
Before handling the compound for disposal, a thorough risk assessment is essential. This initial step ensures that all subsequent actions are performed with the necessary precautions.
1.1. Hazard Identification Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation (H315): May cause redness and irritation upon contact with skin.[1][2]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, irritation to the eyes.[1][2]
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
1.2. Required Personal Protective Equipment (PPE) Due to these potential hazards, the following minimum PPE is mandatory when handling the compound or its waste:
-
Eye Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: All handling and disposal preparations should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][3]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to create a closed loop of safety and compliance.
Step 1: Waste Segregation - The Critical First Step The cardinal rule of chemical disposal is proper segregation. Under no circumstances should this compound or its contaminated materials be disposed of in general trash or poured down the drain.[5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound would fall.[6]
Step 2: Waste Collection & Containment All materials that have come into contact with this compound are considered hazardous waste.
-
Unused or Expired Solid Compound: Carefully transfer the solid chemical into a designated hazardous waste container using spark-proof tools.[3][7]
-
Contaminated Labware & Debris: This includes items such as weighing papers, contaminated paper towels from spill cleanup, used gloves, and disposable plasticware. Place these items directly into the solid hazardous waste container.
-
Contaminated Solutions: If the compound is in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Empty Stock Bottles: Even "empty" containers retain chemical residue and must be disposed of as hazardous waste.[8] Do not rinse the container into the sink. Place the empty, sealed container in the solid hazardous waste stream.
Step 3: Container Labeling - Ensuring Clarity and Compliance Proper labeling is crucial for safety and regulatory compliance. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste" .[9]
-
The full, unambiguous chemical name: "this compound" .
-
The accumulation start date (the date the first drop of waste was added to the container).[9]
-
An indication of the primary hazards (e.g., "Irritant").
Step 4: Temporary Storage - A Safe Holding Pattern Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or your facility's central hazardous waste storage area. This location must be:
-
Secure: Stored in a locked-up area if required.[3]
-
Ventilated: Ensure the area is well-ventilated.[3]
-
Segregated: Keep away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1][4]
-
Secondary Containment: Place the container within a larger, chemically resistant tub or bin to contain any potential leaks.
Step 5: Final Disposal - The Professional Hand-Off The final and most critical step is to arrange for collection by your institution's licensed hazardous waste disposal contractor. This is typically managed through your EHS department. Never attempt to treat, incinerate, or neutralize the chemical waste yourself. Disposal must be conducted at an approved treatment and disposal facility in accordance with all local, state, and federal regulations.[4][10]
Part 3: Emergency Procedures for Spills
In the event of an accidental release, prompt and correct action is vital.
For a small, manageable spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the full PPE detailed in section 1.2.
-
Contain & Absorb: Cover the spill with a chemically inert absorbent material such as vermiculite, sand, or diatomite.[1]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container using non-sparking tools.[7]
-
Decontaminate: Clean the spill surface with an appropriate solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.
-
Report: Inform your lab supervisor and EHS department of the incident.
For a large spill, immediately evacuate the area and contact your institution's emergency response team or EHS hotline.
Data Presentation & Visual Workflow
To simplify these procedures, the following table summarizes the key operational details.
| Waste Type | Container Specification | Labeling Requirements | Key Handling Precautions |
| Solid Waste (Unused chemical, contaminated debris) | Sealable, chemically compatible, rigid container. | "Hazardous Waste", "this compound", Accumulation Date, Hazard Info. | Handle in fume hood. Use non-sparking tools. Keep container closed when not in use. |
| Liquid Waste (Solutions containing the compound) | Sealable, chemically compatible, shatter-resistant container. | "Hazardous Waste", Full Chemical Name & Solvent, Approx. Concentrations, Accumulation Date, Hazard Info. | Use a funnel for transfers. Do not overfill. Keep container closed. Store in secondary containment. |
| Contaminated Sharps (Needles, scalpels) | Puncture-proof, designated sharps container. | Standard biohazard/sharps labeling, plus notation of chemical contamination. | Do not recap needles. Place directly into the container immediately after use. |
Below is a visual representation of the disposal decision workflow to ensure a logical and safe process is followed every time.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. carlroth.com [carlroth.com]
- 9. pppmag.com [pppmag.com]
- 10. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Safe Handling of Novel Triazole Esters: A Case Study on Methyl 1-methyl-1,2,3-triazole-5-carboxylate
As researchers and drug development professionals, we frequently encounter novel chemical entities for which comprehensive safety data is not yet available. This guide provides a robust operational framework for handling such compounds, using the specific case of Methyl 1-methyl-1,2,3-triazole-5-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this molecule, we will proceed with a conservative approach grounded in the known characteristics of structurally related compounds, such as substituted 1,2,3-triazoles and methyl esters. This methodology ensures a high margin of safety and procedural integrity.
The core principle of this guide is risk mitigation through a comprehensive understanding of potential hazards and the implementation of multi-layered controls. We will address personal protective equipment (PPE), operational protocols for handling, and compliant disposal procedures.
Hazard Assessment and Risk Profile
Before any handling, a thorough risk assessment is mandatory. For a novel compound like this compound, we must infer potential hazards from its constituent functional groups.
-
1,2,3-Triazole Ring: Triazoles are generally stable aromatic heterocycles. However, some substituted triazoles can exhibit biological activity, and their metabolic pathways or toxicological profiles are often unknown. It is prudent to assume the compound may be biologically active and potentially toxic.
-
N-Methyl Group: The N-methyl moiety can influence the compound's solubility and metabolic fate.
-
Methyl Ester Group: Simple methyl esters can be irritants and may be hydrolyzed in vivo to the corresponding carboxylic acid and methanol, which has its own toxicity profile.
Assumed Hazard Profile:
-
Acute Toxicity: Unknown. Assume moderate toxicity via ingestion, inhalation, and dermal absorption.
-
Skin/Eye Contact: Assume it is a skin and eye irritant.
-
Sensitization: Potential for skin sensitization.
-
Chronic Effects: Unknown. Treat as a compound with potential for unknown long-term health effects.
This conservative assessment dictates the stringent engineering and personal protective controls that follow.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on the specific handling procedure. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Transport | Lab Coat | Nitrile Gloves | Safety Glasses | Not Required |
| Weighing (Solid) | Lab Coat | Double-Gloved Nitrile | Safety Goggles & Face Shield | N95/FFP2 Respirator |
| Dissolution & Transfer | Lab Coat | Nitrile Gloves | Safety Goggles | Not Required (in Fume Hood) |
| Reaction Workup | Lab Coat | Nitrile Gloves | Safety Goggles | Not Required (in Fume Hood) |
PPE Selection Rationale:
-
Double Gloving: When handling the solid compound, double gloving provides an extra layer of protection against potential dermal absorption through tears or contamination of the inner glove.
-
Face Shield over Goggles: Weighing fine powders poses a significant risk of facial contamination. A face shield protects the entire face, supplementing the seal provided by safety goggles.
-
Respiratory Protection: Fine, low-density powders can easily become airborne. An N95 or FFP2 respirator is essential to prevent inhalation during weighing, which should always be performed in a chemical fume hood or a dedicated powder handling enclosure.
Below is a logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form of the chemical and the handling task.
Operational Plan: From Receipt to Reaction
A systematic, step-by-step approach minimizes exposure and prevents contamination.
Step 1: Receiving and Storage
-
Verification: Upon receipt, confirm the container is intact and properly labeled.
-
Segregation: Store the compound in a designated, well-ventilated area for new or uncharacterized substances. Do not store with incompatible materials (e.g., strong acids, bases, or oxidizing agents).
-
Labeling: Ensure the container has a clear, legible label with the full chemical name and a hazard warning (e.g., "Caution: Handle with Care, Properties Unknown").
Step 2: Weighing and Preparation of Solutions (Engineering Control: Fume Hood)
-
Prepare the Area: Before bringing the chemical into the fume hood, ensure the work surface is clean. Place a disposable absorbent liner on the balance and the surrounding area.
-
Don PPE: At a minimum, don a lab coat, safety goggles, a face shield, and double nitrile gloves. An N95/FFP2 respirator is mandatory for weighing powders.
-
Tare the Vessel: Place your receiving vessel (e.g., round-bottom flask) on the balance and tare it.
-
Transfer the Solid: Carefully open the container. Use a clean spatula to transfer the desired amount of this compound to the tared vessel. Avoid creating dust. Close the primary container immediately after transfer.
-
Dissolution: Add the desired solvent to the vessel inside the fume hood. Swirl gently to dissolve.
-
Immediate Cleanup: Use a damp wipe to clean the spatula and any surfaces where powder may have settled. Dispose of the wipe and the absorbent liner as solid chemical waste.
-
Doffing PPE: Remove the outer gloves and dispose of them. The inner gloves can then be used to transport the sealed solution.
The following diagram illustrates this core workflow.
Caption: Step-by-step workflow for safely weighing and dissolving a novel chemical compound.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical waste management is a critical component of laboratory safety and environmental compliance.
Waste Segregation:
-
Solid Waste: All contaminated solids, including gloves, absorbent pads, wipes, and any residual powder, must be placed in a dedicated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste:
-
Non-Halogenated Waste: Solutions of this compound in non-halogenated solvents (e.g., acetone, ethyl acetate, THF) should be collected in a designated non-halogenated organic waste container.
-
Halogenated Waste: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the waste must be collected in a separate, dedicated halogenated organic waste container.
-
-
Sharps Waste: Any contaminated needles or sharp-edged spatulas must be disposed of in a designated sharps container.
Decontamination:
-
Glassware: All glassware that has been in contact with the compound should be rinsed with a suitable solvent (e.g., acetone) three times. The rinsate must be collected and disposed of as liquid hazardous waste. After rinsing, the glassware can be washed using standard laboratory procedures.
-
Surfaces: In case of a spill, decontaminate the area according to your institution's spill response procedure. Generally, this involves absorbing the material with a spill kit absorbent, followed by wiping the area with a suitable solvent and then soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, you establish a self-validating system of safety that protects researchers, ensures the integrity of the experiment, and maintains regulatory compliance, building a foundation of trust in your laboratory's operational excellence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
